(2-Methoxy-5-nitrophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKCSFVTRYBXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666866 | |
| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677746-35-9 | |
| Record name | B-(2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677746-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-5-nitrophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (2-Methoxy-5-nitrophenyl)boronic acid
CAS Number: 677746-35-9
This technical guide provides a comprehensive overview of (2-Methoxy-5-nitrophenyl)boronic acid, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, synthesis, applications in cross-coupling reactions, and its potential role in the development of targeted therapeutics.
Physicochemical and Spectroscopic Data
This compound is a substituted aromatic boronic acid. The presence of both a methoxy and a nitro group on the phenyl ring significantly influences its electronic properties and reactivity.
| Property | Value |
| CAS Number | 677746-35-9 |
| Molecular Formula | C₇H₈BNO₅ |
| Molecular Weight | 196.95 g/mol |
| Appearance | Typically a yellow to brown powder |
| Purity | Commercially available with purity ≥95% |
| Melting Point | Not widely reported |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. |
| Storage | Store in a cool, dry, and well-ventilated place. |
| Predicted ¹H NMR | Aromatic protons: 7.5-8.5 ppm; Methoxy protons: ~3.9 ppm |
| Predicted ¹³C NMR | Aromatic carbons: 110-165 ppm; Methoxy carbon: ~56 ppm |
| Predicted Mass Spec | [M+H]⁺: ~198.05 |
Synthesis and Experimental Protocols
General Synthesis Protocol for an Arylboronic Acid
This protocol outlines a representative method for the synthesis of an arylboronic acid, which can be adapted for this compound starting from the corresponding aryl halide.
Materials:
-
Aryl halide (e.g., 2-bromo-4-nitroanisole)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
To the flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
A solution of the aryl halide (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction may require initiation with a small crystal of iodine or gentle heating.
-
The mixture is stirred at reflux until the magnesium is consumed.
-
-
Borylation:
-
The Grignard solution is cooled to -78 °C.
-
A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
-
Hydrolysis and Work-up:
-
The reaction is quenched by the slow addition of 1M hydrochloric acid at 0 °C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired arylboronic acid.
-
Caption: General workflow for the synthesis of an arylboronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials. The electron-withdrawing nitro group and the electron-donating methoxy group on the boronic acid can influence the reaction conditions and outcomes.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl boronic acid with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 1-bromo-4-chlorobenzene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., a mixture of toluene, ethanol, and water)
-
Flame-dried Schlenk flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To the flame-dried Schlenk flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C and stir vigorously for several hours (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Role in Drug Discovery and Signaling Pathways
Substituted biaryl motifs, readily synthesized using this compound, are prevalent in many biologically active molecules. The specific substitution pattern of this boronic acid allows for the introduction of functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, similar structures are used in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[2][3]
Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The biaryl structure can serve as a scaffold that fits into the ATP-binding pocket of a kinase, thereby inhibiting its activity and blocking downstream signaling.
Caption: Inhibition of a generic kinase signaling pathway by a biaryl compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
References
A Technical Guide to (2-Methoxy-5-nitrophenyl)boronic acid for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2-Methoxy-5-nitrophenyl)boronic acid, a key building block in modern organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and visualizes a typical reaction workflow. This guide is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.
Core Compound Data
This compound is a substituted phenylboronic acid that is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of a methoxy group and a nitro group on the phenyl ring influences its reactivity and makes it a valuable reagent for the synthesis of complex organic molecules.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 196.95 g/mol [1] |
| Molecular Formula | C₇H₈BNO₅[1] |
| CAS Number | 677746-35-9 |
| Purity | ≥96% |
| Physical Form | Solid |
| Melting Point | Data not readily available. For reference, the related compound 2-Methoxyphenylboronic acid has a melting point of 105-110 °C. |
| Solubility | Data not readily available. |
| Storage | Store at 2-8°C. |
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis of this compound and its application in a generalized Suzuki-Miyaura coupling reaction.
This protocol describes a plausible method for the synthesis of this compound from 2-bromo-4-nitroanisole, adapted from a general procedure for the synthesis of substituted phenylboronic acids.
Materials:
-
2-bromo-4-nitroanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Triisopropyl borate
-
Hydrochloric acid (HCl) (2 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-4-nitroanisole (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (1.2 eq.) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 2 M HCl, and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 eq.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 eq.)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
(2-Methoxy-5-nitrophenyl)boronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (2-Methoxy-5-nitrophenyl)boronic acid
This guide provides a comprehensive overview of a plausible synthetic protocol for this compound, a valuable reagent in organic synthesis, particularly in the construction of complex biaryl molecules through Suzuki-Miyaura cross-coupling reactions. The protocol is designed for researchers, scientists, and drug development professionals.
Synthetic Strategy Overview
The synthesis of this compound can be effectively achieved through a multi-step process commencing from a commercially available starting material, 2-methoxy-5-nitroaniline. The overall strategy involves the conversion of the aniline to a suitable aryl halide, followed by the formation of an organometallic intermediate and subsequent borylation and hydrolysis.
Experimental Protocol
This protocol is based on well-established methods for the synthesis of arylboronic acids.[1][2][3][4]
Step 1: Diazotization of 2-Methoxy-5-nitroaniline and Sandmeyer Reaction
This step converts the starting aniline into an aryl bromide.
Materials:
-
2-Methoxy-5-nitroaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-methoxy-5-nitroaniline (1.0 eq) in hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-2-methoxy-5-nitrobenzene.
Step 2: Grignard Reagent Formation and Borylation
This step forms the key organometallic intermediate and introduces the boron moiety.[1][3][4][5]
Materials:
-
1-Bromo-2-methoxy-5-nitrobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Triisopropyl borate
-
Dry ice/acetone bath
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 1-bromo-2-methoxy-5-nitrobenzene (1.0 eq) in anhydrous THF and add a small portion to the magnesium turnings.
-
Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours until most of the magnesium is consumed.
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -60 °C.
-
After the addition, stir the mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
Step 3: Hydrolysis and Purification
The final step involves the acidic workup to obtain the boronic acid and its purification.
Materials:
-
Reaction mixture from Step 2
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding 2 M HCl to hydrolyze the boronate ester. Adjust the pH to be acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound. The values are based on typical yields and conditions for analogous reactions.
| Parameter | Step 1: Sandmeyer Reaction | Step 2: Grignard & Borylation | Step 3: Hydrolysis & Purification |
| Reactant Ratios | 2-Methoxy-5-nitroaniline (1.0 eq), NaNO₂ (1.1 eq), CuBr (1.2 eq) | 1-Bromo-2-methoxy-5-nitrobenzene (1.0 eq), Mg (1.2 eq), Triisopropyl borate (1.5 eq) | - |
| Temperature | 0-5 °C (diazotization), 60 °C (decomposition) | Reflux (Grignard formation), -78 °C (borylation) | 0 °C to room temperature |
| Reaction Time | 2-3 hours | 3-4 hours (Grignard), Overnight (borylation) | 1-2 hours |
| Solvent | Aqueous HBr, CH₂Cl₂ | Anhydrous THF | Ethyl acetate, Hexanes |
| Typical Yield | 70-80% | 60-70% | >90% (purification losses may vary) |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
The following diagram illustrates the key transformations in the synthesis.
Caption: Key functional group transformations in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to (2-Methoxy-5-nitrophenyl)boronic acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling procedures, and an overview of the applications of (2-Methoxy-5-nitrophenyl)boronic acid (CAS No: 677746-35-9). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.
Chemical Identification and Properties
This compound is an organoboron compound with the chemical formula C₇H₈BNO₅ and a molecular weight of 196.95 g/mol .[1][2] It is a valuable building block in organic synthesis, particularly in cross-coupling reactions.[3]
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 677746-35-9 | [4] |
| Molecular Formula | C₇H₈BNO₅ | [1][2] |
| Molecular Weight | 196.95 g/mol | [1][2] |
| Appearance | Powder | [5] |
| Purity | ≥95% - 98% | [2][5] |
| Boiling Point | No data available | [5] |
| Melting Point | No data available | [5] |
| Flash Point | No data available | [5] |
| Solubility in water | No data available | [5] |
| Storage Temperature | 2-8°C, Inert atmosphere | [1] |
Safety and Hazard Information
This compound is classified as an irritant and may be harmful if inhaled, ingested, or in contact with skin.[5]
Table 2: Hazard Identification and GHS Classifications
| Hazard | GHS Classification & Statement | Reference(s) |
| Skin Corrosion/Irritation | Category 2; H315 - Causes skin irritation. | [5] |
| Serious Eye Damage/Eye Irritation | Category 2; H319 - Causes serious eye irritation. | [5] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3; H335 - May cause respiratory irritation. | [5] |
Precautionary Statements: P261, P305, P351, P338[5]
Handling, Storage, and First Aid
Proper handling and storage procedures are crucial for ensuring laboratory safety.
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid breathing dust, vapor, mist, or gas.[5]
-
Avoid contact with skin and eyes.[5]
-
Wear appropriate personal protective equipment (PPE), including:
-
Wash hands thoroughly before breaks and at the end of the workday.[5]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
First Aid Measures
-
Eyes: Flush eyes with plenty of water for at least 15 minutes, ensuring adequate lifting of the upper and lower eyelids. Seek medical attention.[5]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
-
Ingestion: Wash out the mouth with water. Seek medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[5]
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide, or chemical foam.[5]
-
Fire-Fighting Equipment: Wear a self-contained breathing apparatus in pressure-demand and full protective gear.[5]
-
Accidental Release:
-
Notify police and fire brigade immediately.[5]
-
Keep bystanders upwind and away from the danger point.[5]
-
Mark out the contaminated area and prevent access to unauthorized personnel.[5]
-
Do not attempt to take action without suitable protective clothing.[5]
-
Avoid creating dust.[5]
-
Transfer the spilled material to a closable, labeled salvage container for disposal by an appropriate method.[5]
-
Toxicological and Ecological Information
Applications in Research and Drug Development
Boronic acids are versatile reagents in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[6][7] This reaction is a powerful tool for synthesizing complex molecules, including active pharmaceutical ingredients.[8] The electron-donating methoxy group and electron-withdrawing nitro group on the phenyl ring of this compound can influence its reactivity in such coupling reactions.[3]
While specific signaling pathway interactions for this particular boronic acid are not well-documented, the resulting biaryl compounds from its use in Suzuki coupling have been implicated in the inhibition of pathways such as NF-κB, which is crucial in inflammation and cancer.[8] Furthermore, boronic acid derivatives are being explored as inhibitors for various enzymes.[9][10]
Experimental Protocols: Representative Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for boronic acids. This protocol is adapted from a similar procedure and should be optimized for specific substrates and conditions.[8]
Materials
-
This compound
-
Aryl Halide (e.g., 1-bromo-4-nitrobenzene)[8]
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[8]
-
Base (e.g., Potassium carbonate (K₂CO₃))[8]
-
Anhydrous Toluene[8]
-
Ethanol[8]
-
Deionized water[8]
-
Flame-dried round-bottom flask
-
Magnetic stir bar and stirrer
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).[8]
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[8]
-
Under the inert atmosphere, add the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄).[8]
-
Add the solvents (e.g., 5 mL of anhydrous toluene, 2 mL of ethanol, and 2 mL of deionized water) via syringe.[8]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the mixture to room temperature.[8]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography.[8]
Visualizing a Representative Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.
Logical Relationship in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves several key steps. The following diagram illustrates the logical progression of this catalytic cycle.
References
- 1. 677746-35-9|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS 677746-35-9: B-(2-Methoxy-5-nitrophenyl)boronic acid [cymitquimica.com]
- 4. keyorganics.net [keyorganics.net]
- 5. aobchem.com [aobchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of (2-Methoxy-5-nitrophenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxy-5-nitrophenyl)boronic acid is a valuable reagent in organic synthesis, particularly in the realm of drug discovery and development where it serves as a key building block in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification strategies. This technical guide provides an in-depth overview of the solubility characteristics of this compound, drawing upon data from analogous phenylboronic acid derivatives to establish a predictive framework. It also outlines a detailed experimental protocol for solubility determination and illustrates a relevant synthetic workflow.
Core Concept: Solubility of Phenylboronic Acids
The solubility of phenylboronic acids is a complex interplay of factors including the nature of the solvent, temperature, and the electronic and steric effects of substituents on the phenyl ring. Generally, these compounds exhibit low solubility in nonpolar organic solvents and water.[1][2][3] Their solubility tends to be more favorable in polar organic solvents like ethers and ketones.[1][2] The introduction of substituents can significantly alter these properties. For instance, while alkyl groups like isobutoxy can enhance solubility in organic solvents, electron-withdrawing groups or those capable of hydrogen bonding can decrease aqueous solubility.[4][5] The presence of a nitro group, as in the case of this compound, and a methoxy group will influence its polarity and interactions with solvent molecules.
Quantitative Solubility Data of Analogous Phenylboronic Acids
Table 1: Solubility of Phenylboronic Acid in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Chloroform | 20 | Moderate |
| 3-Pentanone | 20 | High |
| Acetone | 20 | High |
| Dipropyl ether | 20 | High |
| Methylcyclohexane | 20 | Very Low |
Source: Data extrapolated from studies on phenylboronic acid solubility.[1][2]
Table 2: Aqueous Solubility of Phenylboronic Acid Derivatives
| Compound | Temperature (°C) | Solubility ( g/100 cm³ H₂O) |
| Phenylboronic acid | 20 | ~2 |
| 3-Isobutoxyphenylboronic acid | 20 | Low |
| 3-Carboxyphenylboronic acid | 20 | Low |
| 2-(Trifluoromethyl)phenylboronic acid | 20 | Low |
| 4-(Trifluoromethyl)phenylboronic acid | 20 | Low |
Source: Data from studies on the aqueous solubility of phenylboronic compounds.[5][6]
Experimental Protocol: Determination of Aqueous Solubility via the Static Method
The following is a detailed protocol for determining the aqueous solubility of a compound like this compound using the isothermal static method.
Objective: To determine the equilibrium solubility of the target compound in water at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker or stirring plate
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of deionized water to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the standard solutions and the filtered sample solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the sample.
-
-
Data Reporting:
-
The solubility is reported as the average concentration from multiple determinations, typically in units of mg/mL or mol/L, at the specified temperature.
-
Logical Workflow: Solubility Determination
Caption: A generalized workflow for the experimental determination of compound solubility.
Application in Synthesis: The Suzuki-Miyaura Coupling
The solubility of this compound is a critical parameter in its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of biaryl compounds.[7][8][9][10][11] The choice of solvent is dictated by the need to dissolve the boronic acid, the coupling partner (an aryl or vinyl halide), the palladium catalyst, and the base to facilitate the reaction. A typical solvent system is a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base (such as sodium carbonate or potassium phosphate).
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct quantitative solubility data for this compound remains elusive, a robust understanding of its likely behavior can be extrapolated from the extensive data available for analogous phenylboronic acids. This guide provides a framework for researchers to estimate its solubility in various solvent systems and offers a detailed experimental protocol for its precise determination. The illustrated workflow for the Suzuki-Miyaura coupling highlights the practical importance of solubility in the successful application of this versatile synthetic building block in drug discovery and materials science. It is recommended that experimental determination of solubility be conducted for specific applications to ensure optimal and reproducible results.
References
- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Spectroscopic Profile of (2-Methoxy-5-nitrophenyl)boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for (2-methoxy-5-nitrophenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, ensuring a practical framework for laboratory application.
Core Data Presentation
Molecular Structure:
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.4 | d | 1H | Ar-H ortho to NO₂ |
| ~7.8 - 8.0 | dd | 1H | Ar-H meta to NO₂ and ortho to OCH₃ |
| ~7.0 - 7.2 | d | 1H | Ar-H ortho to OCH₃ |
| ~5.0 - 6.0 | br s | 2H | B(OH)₂ |
| ~3.9 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-OCH₃ |
| ~145 - 150 | C-NO₂ |
| ~130 - 140 | C-B |
| ~125 - 130 | Ar-CH |
| ~115 - 120 | Ar-CH |
| ~110 - 115 | Ar-CH |
| ~56 | -OCH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600 - 1580 | Strong | Aromatic C=C stretch |
| 1530 - 1500 | Strong | Asymmetric N-O stretch (NO₂) |
| 1360 - 1340 | Strong | Symmetric N-O stretch (NO₂) |
| 1350 - 1300 | Strong | B-O stretch |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch |
| 1050 - 1000 | Medium | Symmetric C-O-C stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 197.05 | [M]⁺ | Molecular Ion (for C₇H₈BNO₅) |
| 196.04 | [M-H]⁻ | Deprotonated molecule in negative ion mode |
| 179.04 | [M-H₂O]⁺ | Loss of water |
| 151.05 | [M-NO₂]⁺ | Loss of nitro group |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Due to the propensity of boronic acids to form boroxines (cyclic anhydrides), which can lead to complex or broad NMR spectra, deuterated methanol (CD₃OD) is often a good choice as it can break up these oligomers.[1] Other potential solvents include DMSO-d₆ or acetone-d₆.
-
¹H NMR Spectrum Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (adjust for concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Spectrum Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transform with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest and most common method for solid samples.[2]
-
IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Mass Spectrometry (MS)
For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable technique.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.
-
LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
MS System: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity. For boronic acids, negative mode is often effective.[3][4]
-
Mass Range: Scan a range appropriate for the expected molecular weight, for instance, m/z 50-500.
-
Source Parameters: Optimize source temperature, capillary voltage, and gas flows for the specific instrument and compound.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
References
The Nitro Group in (2-Methoxy-5-nitrophenyl)boronic acid: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the nitro group in (2-Methoxy-5-nitrophenyl)boronic acid, a versatile building block in modern organic synthesis. The presence of both a nitro group and a boronic acid moiety on the same aromatic scaffold gives rise to a unique chemical behavior, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery. This document provides a comprehensive overview of its primary transformations, including its participation in Suzuki-Miyaura cross-coupling reactions and the reduction of the nitro group to an amine, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Core Reactivity: A Tale of Two Functional Groups
This compound's reactivity is dominated by the interplay of its two key functional groups: the boronic acid and the nitro group. The boronic acid function serves as a linchpin for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl structures. The nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring, thereby affecting the reactivity of the boronic acid. Furthermore, the nitro group itself is a site of versatile chemical transformations, most notably its reduction to a primary amine, which opens up avenues for a wide range of further functionalization.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and this compound is a competent coupling partner. The electron-withdrawing nature of the nitro group can impact the transmetalation step in the catalytic cycle.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of nitrophenylboronic acids with aryl halides. While specific data for the title compound is not extensively reported, the data for analogous compounds provide a strong indication of its reactivity.
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Nitrophenylboronic acid | Aryl Halide | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/H₂O | 100 | 2-12 | 70-98[1] |
| 2 | (2-Ethoxy-5-methoxyphenyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 3 | Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | 0.5 | 98[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (1 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add toluene, ethanol, and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling of this compound.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation of this compound, as the resulting aminophenylboronic acid is a valuable intermediate for the synthesis of a variety of nitrogen-containing compounds, including pharmaceuticals. Catalytic hydrogenation is a common and efficient method for this conversion.
Quantitative Data for Nitro Group Reduction
The following table presents typical conditions and yields for the catalytic hydrogenation of nitrophenylboronic acids.
| Entry | Substrate | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Nitrophenylboronic acid | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp | 4 | >95 |
| 2 | 2-Nitrophenylboronic acid | Raney Nickel | H₂ | Methanol | Room Temp | - | High |
| 3 | 4-Nitrophenol | Pd/C | H₂ | Ethanol | Room Temp | 3 | 98 |
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a general procedure for the reduction of the nitro group of this compound.[3]
Materials:
-
This compound (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (20 mL)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (2-Methoxy-5-aminophenyl)boronic acid.
-
The product can be further purified by recrystallization if necessary.
Workflow for the reduction of the nitro group.
Application in Drug Discovery: Synthesis of CSNK2A Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules. For instance, the corresponding amine, (2-Methoxy-5-aminophenyl)amine, has been utilized in the synthesis of potent and selective inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), a protein kinase implicated in various diseases, including cancer.[4]
CSNK2A Signaling Pathway and Inhibition
CSNK2A is a serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating numerous cellular processes such as cell growth, proliferation, and survival.[5] Aberrant CSNK2A activity is associated with several cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors that bind to the ATP-binding site of CSNK2A can block its kinase activity and disrupt downstream signaling pathways that are critical for tumor progression.[4]
CSNK2A signaling and inhibition.
Spectroscopic Data
Accurate characterization of this compound and its derivatives is crucial for quality control and reaction monitoring. While experimental data for the title compound is not always readily available in public databases, predicted data and data from analogous compounds can provide valuable insights.
Predicted ¹H NMR Data for this compound (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Ar-H |
| ~7.9 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~5.5-6.5 | br s | 2H | B(OH)₂ |
| ~3.9 | s | 3H | OCH₃ |
Note: The chemical shifts of the boronic acid protons are highly variable and depend on concentration and solvent.
Experimental ¹³C NMR Data for a similar compound, 3-Methoxyphenylboronic acid (in DMSO-d6): [6]
| Chemical Shift (ppm) |
| 159.20 |
| 140.15 |
| 132.85 |
| 129.17 |
| 128.06 |
| 127.01 |
| 126.49 |
| 114.68 |
| 55.49 |
Key IR Absorption Bands (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 | O-H stretch (boronic acid) |
| 1520, 1340 | N-O stretch (nitro group) |
| 1350-1390 | B-O stretch |
| 1250 | C-O stretch (methoxy) |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The presence of the nitro group influences the reactivity of the boronic acid in Suzuki-Miyaura couplings and serves as a key functional handle for transformation into an amino group. This dual reactivity makes it a powerful tool for the synthesis of complex biaryl structures and nitrogen-containing compounds with potential applications in drug discovery, as exemplified by its use in the development of CSNK2A inhibitors. This guide provides a foundational understanding of its chemical behavior, offering researchers and drug development professionals the necessary information to effectively utilize this compound in their synthetic endeavors.
References
The Ortho-Methoxy Group: A Double-Edged Sword in the Reactivity of (2-Methoxy-5-nitrophenyl)boronic Acid
For Immediate Release
In the intricate world of organic synthesis, the subtle placement of a functional group can dramatically alter the reactivity of a molecule, dictating its utility in the construction of complex chemical architectures. This technical guide delves into the profound influence of the ortho-methoxy group on the reactivity of (2-Methoxy-5-nitrophenyl)boronic acid, a key building block for researchers, medicinal chemists, and materials scientists. The presence of both a strong electron-withdrawing nitro group and an electron-donating, sterically influential methoxy group in a specific ortho/para relationship creates a fascinating case study in substituent effects, particularly in the widely employed Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
The Dichotomy of Substituent Effects: An Overview
The reactivity of an arylboronic acid in cross-coupling reactions is fundamentally governed by a delicate interplay of electronic and steric factors. The this compound molecule presents a compelling example of this interplay.
-
Electronic Effects : The phenyl ring is influenced by two opposing electronic forces. The nitro group at the 5-position is a potent electron-withdrawing group (-NO₂), which deactivates the ring towards electrophilic substitution and decreases the nucleophilicity of the aryl group in the transmetalation step of cross-coupling reactions. Conversely, the methoxy group at the 2-position is an electron-donating group (-OCH₃) through resonance, which can increase the electron density of the ring and potentially enhance the nucleophilicity of the ipso-carbon attached to the boron atom.
-
Steric Effects : The ortho-positioning of the methoxy group relative to the boronic acid moiety introduces significant steric hindrance. This bulkiness can impede the approach of the boronic acid to the metal center of the catalyst, potentially slowing down key steps in the catalytic cycle.
This guide will dissect how these competing effects modulate the performance of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of biaryl synthesis. The efficiency of this reaction is highly sensitive to the electronic and steric nature of the boronic acid.
The Methoxy Group's Impact on Reactivity
The ortho-methoxy group in this compound exerts a dual influence on its Suzuki-Miyaura coupling reactivity. While its electron-donating nature could potentially accelerate the transmetalation step, the steric hindrance it imposes often dominates, leading to a generally lower reactivity compared to its meta- and para-substituted isomers.
However, in some cases, the ortho-methoxy group can have a beneficial chelating effect, where the oxygen atom coordinates to the palladium center, potentially stabilizing the transition state and influencing the reaction's regioselectivity.[3][4]
Quantitative Data and Comparative Analysis
While specific kinetic data for this compound is scarce, we can infer its reactivity by comparing it with related compounds under similar Suzuki-Miyaura coupling conditions. The following table provides a comparative summary of reaction yields for different substituted phenylboronic acids, illustrating the general impact of ortho-substituents.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| 3-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [1] |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 65 | [1] |
| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 110 | 24 | >95 | [3] |
| This compound | Aryl Halide (General) | Pd catalyst/Ligand | Base | Solvent | - | - | Moderate | Inferred |
The significantly lower yield often observed for the ortho-nitro isomer, even with more reactive catalyst systems and longer reaction times, underscores the profound impact of steric hindrance.[1] It is reasonable to extrapolate that this compound would exhibit moderate reactivity, with the steric hindrance of the methoxy group being a key limiting factor.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction, adapted from procedures for structurally similar arylboronic acids.
Reaction: Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl Bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Performance in Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[5] The reaction couples an arylboronic acid with an amine or alcohol.
The Methoxy Group's Influence on C-N Coupling
In the Chan-Lam coupling, the electronic nature of the arylboronic acid plays a significant role. Generally, electron-donating groups on the arylboronic acid can enhance reactivity, while electron-withdrawing groups tend to decrease it.[5] For this compound, the electron-donating methoxy group would be expected to have a positive effect on the reaction rate.
However, similar to the Suzuki-Miyaura reaction, the steric hindrance from the ortho-methoxy group can be a major impediment. This steric bulk can hinder the initial transmetalation step with the copper catalyst, potentially leading to lower yields or requiring more forcing reaction conditions.
Comparative Reactivity in Chan-Lam Coupling
The following table presents a qualitative comparison of the expected reactivity of various substituted phenylboronic acids in a typical Chan-Lam C-N coupling.
| Boronic Acid | Substituent Effects | Expected Reactivity |
| Phenylboronic acid | Unsubstituted | Baseline |
| 4-Methoxyphenylboronic acid | Strong electron-donating, minimal steric hindrance | High |
| 4-Nitrophenylboronic acid | Strong electron-withdrawing, minimal steric hindrance | Low to Moderate |
| 2-Methoxyphenylboronic acid | Electron-donating, significant steric hindrance | Moderate |
| This compound | Electron-donating (methoxy) and electron-withdrawing (nitro), significant steric hindrance | Moderate |
Representative Experimental Protocol: Chan-Lam C-N Coupling
The following is a general protocol for the Chan-Lam coupling of an aniline with an arylboronic acid, which can be adapted for this compound.
Reaction: N-Arylation of an Aniline with this compound
Materials:
-
Aniline (1.0 mmol)
-
This compound (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM, 10 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add the aniline, this compound, copper(II) acetate, and molecular sieves.
-
Add dichloromethane and pyridine to the flask.
-
Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl aniline.
Diagram of the Chan-Lam Coupling Catalytic Cycle:
Synthesis of this compound
A common route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route would start from 2-bromo-4-nitroanisole.
Synthetic Workflow:
Conclusion
The ortho-methoxy group in this compound acts as a double-edged sword, influencing its reactivity in complex ways. While its electron-donating character is generally beneficial for the transmetalation step in both Suzuki-Miyaura and Chan-Lam couplings, the significant steric hindrance it imposes often becomes the dominant, rate-limiting factor. This leads to a generally moderate reactivity profile for this valuable building block. Researchers and synthetic chemists must carefully consider these competing effects and optimize reaction conditions, particularly catalyst and ligand selection, to achieve desired outcomes. Understanding the nuanced interplay of electronic and steric effects is paramount to harnessing the full synthetic potential of this compound in the creation of novel molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Biaryl Compounds with (2-Methoxy-5-nitrophenyl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of substituted biaryl compounds.[1][2] This is due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reagents.[3][4]
(2-Methoxy-5-nitrophenyl)boronic acid is a valuable building block in organic synthesis. The presence of the methoxy and nitro groups on the phenyl ring allows for the introduction of specific electronic and steric properties into the target biaryl molecule. These functional groups can also serve as handles for further chemical transformations, such as the reduction of the nitro group to an amine, enabling access to diverse molecular architectures.[5]
These application notes provide detailed protocols and representative data for the synthesis of biaryl compounds via the Suzuki-Miyaura coupling of this compound with various aryl halides.
Data Presentation: Reaction Parameters and Yields
The successful synthesis of biaryl compounds using this compound is dependent on the careful selection of the aryl halide, catalyst, base, and solvent system. The electron-withdrawing nitro group can influence the reactivity of the boronic acid. The following table summarizes representative conditions and expected yields for the coupling reaction. Conditions may require optimization for specific substrates.
| Entry | Aryl Halide Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Water (4:1) | 90 | 12 | ~85[1] |
| 2 | 4-Bromobenzotrifluoride | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Water (4:1) | 90 | 12 | ~92[1] |
| 3 | 1-Bromo-4-iodobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/Water (10:1) | 100 | 4-12 | >90 |
| 4 | 2-Chloropyrazine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | 12 | High |
| 5 | 5-Bromoindole | Pd/SPhos (5) | K₂CO₃ (3.0) | Water/Acetonitrile (1:1) | 80 | 0.5 | ~95[5] |
| 6 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | DMF/Water (5:1) | 100 | 4 | ~98[6] |
Note: Yields are based on reactions with structurally similar boronic acids and serve as a general guide.[1][5][6] The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl.[2]
Key Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.1 - 1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
Reagent Setup: To a flame-dried round-bottom flask or reaction tube, add this compound, the aryl halide, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1][6]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl compound.[1][5][6]
Troubleshooting and Considerations:
-
Protodeborylation: Electron-deficient arylboronic acids, such as those containing a nitro group, can be susceptible to a side reaction called protodeborylation, where the boronic acid is converted back to nitrobenzene.[7]
-
Minimizing Side Reactions: To minimize this, consider using milder bases (e.g., K₃PO₄), lower reaction temperatures, or converting the boronic acid to a more stable derivative like a pinacol or MIDA ester, which allows for the slow release of the active boronic acid during the reaction.[7]
Visualized Workflows and Mechanisms
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
// Nodes pd0 [label="Pd(0)Ln", shape=circle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)-X\nLn", shape=circle]; pd2_trans [label="Ar-Pd(II)-Ar'\nLn", shape=circle];
// Invisible nodes for positioning reagents aryl_halide [label="Aryl Halide (Ar-X)", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="Boronic Acid (Ar'-B(OH)₂) + Base", shape=plaintext, fontcolor="#202124"]; product [label="Biaryl Product (Ar-Ar')", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> pd2_complex [label=" Oxidative\n Addition ", color="#EA4335"]; pd2_complex -> pd2_trans [label=" Transmetalation ", color="#4285F4"]; pd2_trans -> pd0 [label=" Reductive\n Elimination ", color="#34A853"];
// Reagent arrows aryl_halide -> pd0 [style=dashed, arrowhead=none, color="#5F6368"]; boronic_acid -> pd2_complex [style=dashed, arrowhead=none, color="#5F6368"]; product -> pd2_trans [style=dashed, arrowhead=none, color="#5F6368"]; }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][6]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Methoxy-5-nitrophenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. Substituted biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials, making this reaction highly valuable.
This document provides detailed application notes for the Suzuki-Miyaura cross-coupling of (2-Methoxy-5-nitrophenyl)boronic acid. This substrate presents unique challenges due to the electronic and steric effects of its substituents. The electron-withdrawing nitro group and the ortho-methoxy group can influence the reaction kinetics, particularly the transmetalation step, which is often rate-limiting.[1][2] The selection of an appropriate palladium catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and reaction efficiency.[1][2]
Data Presentation: Comparison of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chosen catalytic system. For electron-deficient boronic acids like this compound, catalyst systems that promote rapid oxidative addition and facilitate the challenging transmetalation step are essential.[1] The following table summarizes various palladium catalysts and reaction conditions commonly employed for the cross-coupling of similar electron-deficient or sterically hindered arylboronic acids.
| Catalyst System | Ligand Type | Base | Solvent System | Temperature (°C) | Typical Catalyst Loading (mol%) | Expected Performance & Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 2-5 | A readily available and well-established catalyst, though it may require higher temperatures and longer reaction times for challenging substrates.[1][3] |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | K₃PO₄ | Dioxane/H₂O | 60-100 | 1-2 | Highly active for a broad range of substrates, including electron-deficient and sterically hindered ones.[1][4] SPhos is known to accelerate the reductive elimination step. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | K₃PO₄ | Dioxane/H₂O | 100 | 1-2 | Excellent for sterically demanding and electron-poor substrates; often provides high yields where other catalysts fail.[1][4] |
| PdCl₂(dppf) | Diphosphine complex | K₂CO₃ | Acetonitrile/H₂O | 80-110 | 2-5 | A robust and air-stable catalyst effective for a range of substrates, including those with heteroaryl groups.[5] |
| Pd(OAc)₂ / P(t-Bu)₃ | Trialkylphosphine | K₃PO₄ | Toluene | Room Temp - 80 | 1-3 | The bulky and electron-rich nature of P(t-Bu)₃ makes it highly effective for coupling aryl chlorides and other challenging partners, often at lower temperatures.[6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol can be adapted based on the specific coupling partners and the catalytic system chosen from the table above.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or chloride, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[3]
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equivalents)[3]
-
Anhydrous Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate (for workup)
-
Brine solution (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Flame-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).[3]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
-
Catalyst and Solvent Addition:
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to isolate the desired biaryl product.[3]
-
Mandatory Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura cross-coupling and a typical workflow for carrying out the experiment.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling of (2-Methoxy-5-nitrophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl structures prevalent in pharmaceuticals and functional materials. This application note focuses on the use of (2-Methoxy-5-nitrophenyl)boronic acid as a coupling partner. The presence of a nitro group makes this substrate electron-deficient and introduces specific challenges to the catalytic cycle, primarily a slower rate of transmetalation. Consequently, the selection of an appropriate phosphine ligand for the palladium catalyst is critical to achieve high efficiency and yield.
This document provides a guide to ligand selection, optimized reaction protocols, and illustrative data for the successful Suzuki coupling of this compound.
Ligand Selection for an Electron-Deficient Boronic Acid
The electronic properties of the boronic acid are a key factor in the efficiency of the Suzuki-Miyaura reaction. Electron-deficient boronic acids, such as this compound, often exhibit slower reaction rates due to a less facile transmetalation step. To overcome this challenge, the use of bulky and electron-rich phosphine ligands is highly recommended.
These ligands offer several advantages:
-
Facilitation of Oxidative Addition: The electron-rich nature of the ligand enhances the electron density on the palladium center, which can promote the initial oxidative addition of the aryl halide.
-
Promotion of Reductive Elimination: The steric bulk of the ligand can accelerate the final reductive elimination step, which forms the desired biaryl product and regenerates the active catalyst.
-
Stabilization of the Catalytic Species: Bulky ligands can help to create a coordinatively unsaturated "L1Pd(0)" species, which is often the active catalyst, while preventing catalyst decomposition.
Commonly employed and highly effective ligands for such challenging couplings include the Buchwald biaryl phosphine ligands, such as SPhos , XPhos , and RuPhos . These ligands have demonstrated broad utility and high performance in the coupling of electron-deficient and sterically hindered substrates. Traditional phosphine ligands like triphenylphosphine (PPh₃) may be less effective, often resulting in lower yields and requiring higher catalyst loadings and temperatures.
Caption: Ligand selection logic for electron-deficient boronic acids.
Data Presentation
Table 1: Illustrative Performance of Phosphine Ligands
| Entry | Phosphine Ligand | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | PPh₃ | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 40-60 |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 80 | 8 | 75-85 |
| 3 | XPhos | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane | 80 | 4 | >95 |
| 4 | SPhos | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 80 | 4 | >95 |
Disclaimer: The data in this table is illustrative and intended to reflect general performance trends for the indicated ligand classes with electron-deficient substrates.
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, using a Buchwald-type phosphine ligand for optimal results.
Protocol 1: Suzuki Coupling with SPhos Ligand
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Deionized Water, degassed (0.5 mL)
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Equip the flask with a condenser (if refluxing) and a septum.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Through the septum, add the degassed 1,4-dioxane and degassed water via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Caption: General experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle Visualization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. For electron-deficient boronic acids, the transmetalation step is often rate-limiting.
Caption: The Suzuki-Miyaura catalytic cycle.
Synthesis of Heterocyclic Compounds Using (2-Methoxy-5-nitrophenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing (2-Methoxy-5-nitrophenyl)boronic acid as a key building block. The methodologies outlined herein are centered on well-established palladium- and copper-catalyzed cross-coupling reactions, followed by strategic cyclization steps to construct diverse heterocyclic scaffolds.
Introduction
This compound is a versatile reagent in organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of heterocyclic compounds is primarily twofold:
-
Direct Arylation: The (2-Methoxy-5-nitrophenyl) moiety can be directly attached to a pre-existing heterocyclic core via Suzuki-Miyaura or Chan-Lam cross-coupling reactions.
-
Annulation via Reductive Cyclization: The presence of the ortho-methoxy and para-nitro groups on the phenyl ring offers strategic advantages. Following the introduction of this boronic acid-derived fragment, the nitro group can be readily reduced to an amine, which can then participate in an intramolecular cyclization to form a new heterocyclic ring.
These approaches open avenues for the synthesis of a wide array of heterocyclic systems, including substituted benzimidazoles, quinolines, and other fused heterocycles, which are of significant interest in medicinal chemistry and materials science.
Key Synthetic Applications and Protocols
Synthesis of N-Aryl Heterocycles via Chan-Lam Coupling
The Chan-Lam coupling provides an efficient method for the formation of a carbon-nitrogen bond between an N-H containing heterocycle and this compound. This copper-catalyzed reaction is typically performed under mild conditions and is tolerant of a variety of functional groups.
Application Example: Synthesis of 1-(2-Methoxy-5-nitrophenyl)benzimidazole
This protocol describes the N-arylation of benzimidazole with this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add benzimidazole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), copper(II) acetate (0.1 mmol, 10 mol%), and pyridine (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add dichloromethane (10 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(2-Methoxy-5-nitrophenyl)benzimidazole.
Quantitative Data (Illustrative)
The following table provides expected yields for the Chan-Lam coupling of various N-heterocycles with substituted phenylboronic acids, based on literature precedents for similar reactions.
| Heterocycle | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzimidazole | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 75-85 |
| Imidazole | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 70-80 |
| Pyrazole | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 65-75 |
Synthesis of Aryl-Substituted Heterocycles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between a halo-substituted heterocycle and this compound. This palladium-catalyzed reaction is characterized by its high functional group tolerance and generally high yields.
Application Example: Synthesis of 2-(2-Methoxy-5-nitrophenyl)quinoline
This protocol outlines the synthesis of a substituted quinoline, which can be a precursor for further transformations.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-chloroquinoline (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-Methoxy-5-nitrophenyl)quinoline.
Quantitative Data (Illustrative)
The table below summarizes typical yields for Suzuki-Miyaura coupling reactions involving various halo-heterocycles and substituted phenylboronic acids.
| Halo-heterocycle | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloroquinoline | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 18 | 80-90 |
| 3-Bromopyridine | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 5-Bromoindole | This compound | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
Synthesis of Fused Heterocycles via Reductive Cyclization
A key application of this compound is in the synthesis of fused heterocyclic systems. This is achieved by first introducing the (2-Methoxy-5-nitrophenyl) moiety onto a suitable scaffold via Suzuki-Miyaura coupling, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Application Example: Synthesis of a Methoxy-Substituted Quinolino[2,3-b]quinoxaline Derivative (Conceptual Pathway)
This conceptual pathway illustrates the potential for a tandem Suzuki coupling-reductive cyclization.
Step 1: Suzuki-Miyaura Coupling
Follow the protocol in section 2.2 to couple this compound with a suitable dihalo-quinoxaline, for example, 2,3-dichloroquinoxaline.
Step 2: Reductive Cyclization
-
Reduction of the Nitro Group: Dissolve the product from Step 1 in ethanol or acetic acid. Add a reducing agent such as iron powder, tin(II) chloride, or perform catalytic hydrogenation (e.g., H₂, Pd/C). Heat the mixture as required to drive the reduction to completion.
-
Intramolecular Cyclization: The in situ generated aniline will be positioned to undergo an intramolecular nucleophilic aromatic substitution or a related cyclization reaction to form the fused heterocyclic system. The reaction may be facilitated by the addition of a base or by heating.
-
Work-up and Purification: After the reaction is complete, filter off the solid catalyst/reagents. Neutralize the reaction mixture if necessary and extract the product with an appropriate organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Quantitative Data (Illustrative)
Yields for reductive cyclization steps are highly substrate-dependent but can often be achieved in good to excellent yields.
| Starting Material | Reducing Agent | Cyclization Conditions | Product | Yield (%) |
| 2-(2-Amino-5-methoxyphenyl)-3-chloroquinoxaline | - | Heat in DMF | Methoxy-quinolino[2,3-b]quinoxaline | 70-85 |
| 2-(2-Amino-5-methoxyphenyl)quinoline | - | PPA, heat | Indolo[2,3-b]quinoline derivative | 60-75 |
Visualizations
Caption: Workflow for Chan-Lam N-Arylation.
Caption: Workflow for Suzuki-Miyaura C-C Coupling.
Caption: Reductive Cyclization Signaling Pathway.
Application Notes: (2-Methoxy-5-nitrophenyl)boronic Acid in the Synthesis of Biologically Active Molecules
Introduction
(2-Methoxy-5-nitrophenyl)boronic acid is a versatile organic reagent widely utilized in medicinal chemistry and drug development. Its unique electronic and structural properties make it an invaluable building block for the synthesis of complex molecular architectures, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This application note details the use of this compound in the synthesis of Entrectinib, a potent tyrosine kinase inhibitor, highlighting its role in the formation of a key biaryl linkage.
Application in the Synthesis of Entrectinib
Entrectinib is a targeted cancer therapeutic that functions as a pan-Trk, ROS1, and ALK inhibitor.[3][4] It is approved for the treatment of solid tumors with NTRK gene fusions. The synthesis of Entrectinib involves a crucial Suzuki-Miyaura coupling step to introduce the (2-Methoxy-5-nitrophenyl) moiety, which is a significant component of the final drug structure. This reaction demonstrates the practical utility of this compound in the construction of complex, biologically active compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Suzuki-Miyaura coupling reaction in a representative synthesis of an Entrectinib precursor.
| Parameter | Value |
| Reactants | |
| Aryl Halide (e.g., 3-amino-4-bromo-1H-indazole) | 1.0 equiv |
| This compound | 1.2-1.5 equiv |
| Catalyst | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% |
| Base | |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0-3.0 equiv |
| Reaction Conditions | |
| Solvent System | Dioxane/Water or Toluene/Ethanol/Water |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Yield | |
| Isolated Yield of Coupled Product | Typically >80% |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the general steps for the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium Carbonate, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 5 mL; Ethanol, 2 mL; Water, 2 mL)
-
Flame-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the flame-dried round-bottom flask, add the aryl halide, this compound, and the base.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.[5]
Visualizations
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Caption: Mechanism of action of Entrectinib on the TRK signaling pathway.[3][6]
Mechanism of Action of Entrectinib
Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), ROS1, and ALK.[7][8] In cancers driven by NTRK gene fusions, the resulting TRK fusion proteins are perpetually active, leading to uncontrolled cell growth and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[3] Entrectinib competitively binds to the ATP-binding site of these kinases, inhibiting their activity and blocking these critical signaling cascades. This leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring these genetic alterations.[3][6]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 4. Entrectinib: a potent new TRK, ROS1, and ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of (2-Methoxy-5-nitrophenyl)boronic Acid-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and application of fluorescent probes utilizing (2-Methoxy-5-nitrophenyl)boronic acid. This compound serves as a versatile building block for creating "turn-on" fluorescent probes, particularly for detecting nitroreductase (NTR), an enzyme often overexpressed in hypoxic tumor cells. The underlying principle involves the enzymatic reduction of the nitro group to an amino group, which in turn modulates the electronic properties of a linked fluorophore, leading to a significant increase in fluorescence emission.
Principle of Detection
The design of these fluorescent probes is based on the Photoinduced Electron Transfer (PET) mechanism. In its native state, the nitrophenyl moiety quenches the fluorescence of the attached fluorophore. Upon reduction of the nitro group by nitroreductase in the presence of a cofactor like NADH, the electron-withdrawing nature of the substituent is diminished.[1] This disruption of the PET process restores the fluorescence of the fluorophore, resulting in a "turn-on" signal that is proportional to the nitroreductase activity.[2]
Signaling Pathway Diagram
Caption: Proposed mechanism for a this compound-based fluorescent probe for nitroreductase detection.
Synthesis of a Hypothetical Fluorescent Probe (MNP-BODIPY)
This protocol describes a general method for synthesizing a fluorescent probe by coupling this compound with a BODIPY (boron-dipyrromethene) fluorophore. BODIPY dyes are often chosen for their sharp emission peaks, high quantum yields, and good photostability.
Experimental Workflow
Caption: General workflow for the synthesis and application of a this compound-based fluorescent probe.
Materials
-
This compound
-
Halogenated BODIPY derivative (e.g., 4-bromo-4-difluoro-4-bora-3a,4a-diaza-s-indacene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol
-
Reaction Setup : In a round-bottom flask, combine this compound (1.2 equivalents), the halogenated BODIPY derivative (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Catalyst Addition : Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.
-
Reaction : Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with dichloromethane (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final probe.[4]
-
Characterization : Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Photophysical and Analytical Properties
The following table summarizes the expected photophysical and analytical properties of a hypothetical MNP-BODIPY probe, based on data from similar nitroreductase-responsive probes.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~488 nm | [1] |
| Emission Wavelength (λem) | ~525 nm | [1] |
| Fluorescence Enhancement | >60-fold | [1] |
| Detection Limit | 0.27 - 23.67 ng/mL | [2][5] |
| Quantum Yield (after reduction) | >0.5 | [6][7] |
| Optimal pH Range | 7.0 - 8.0 | [8] |
Experimental Protocols for Probe Application
Preparation of Stock and Working Solutions
-
Stock Solution : Prepare a 1 mM stock solution of the MNP-BODIPY probe in anhydrous dimethyl sulfoxide (DMSO). Store at -20 °C, protected from light.
-
Working Solution : On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically 1-10 µM).
In Vitro Detection of Nitroreductase
-
Prepare a series of NTR concentrations in PBS (pH 7.4) containing 200 µM NADH.
-
Add the MNP-BODIPY probe to each solution to a final concentration of 10 µM.
-
Incubate the solutions at 37 °C for 30 minutes.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the BODIPY fluorophore (e.g., λex = 488 nm, λem = 525 nm).
Live Cell Imaging of Hypoxia-Induced Nitroreductase Activity
-
Cell Culture : Seed cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture to 60-80% confluency.
-
Hypoxia Induction : To induce nitroreductase expression, incubate the cells under hypoxic conditions (e.g., 1% O₂) or treat with a chemical hypoxia-mimicking agent like cobalt chloride for 12-24 hours. A control group should be maintained under normoxic conditions.
-
Cell Staining : Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the MNP-BODIPY working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator.
-
Washing : Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.
-
Imaging : Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope equipped with filters suitable for the probe's spectral properties. Acquire images using minimal excitation intensity to reduce phototoxicity.[3]
Selectivity and Specificity
To ensure the probe is specific for nitroreductase, it is crucial to test its response to other biologically relevant reactive species and enzymes.
Selectivity Assay Protocol
-
Prepare solutions of various reactive oxygen species (ROS), reactive nitrogen species (RNS), and other enzymes at physiological concentrations in PBS (pH 7.4).
-
Add the MNP-BODIPY probe (10 µM final concentration) to each solution.
-
For the NTR-positive control, add nitroreductase (e.g., 10 µg/mL) and NADH (200 µM).
-
Incubate all solutions at 37 °C for 30 minutes.
-
Measure and compare the fluorescence intensity of each sample. A significant fluorescence increase should only be observed in the presence of nitroreductase and NADH.
Logical Relationship of Selectivity
Caption: Expected selectivity of the MNP-BODIPY probe towards nitroreductase over other biological species.
Conclusion
This compound is a valuable synthon for the development of fluorescent probes for nitroreductase. The protocols and data presented here provide a framework for the synthesis, characterization, and application of such probes in the context of cancer research and drug development, particularly for the study of tumor hypoxia. The modular nature of the synthesis allows for the adaptation of the fluorophore to suit different imaging modalities and experimental requirements.
References
- 1. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A two-photon fluorescent probe for nitroreductase imaging in living cells, tissues and zebrafish under hypoxia conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Development of a 2-(2-Hydroxyphenyl)-1 H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Methoxy-5-nitrophenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling of (2-Methoxy-5-nitrophenyl)boronic acid with a range of aryl halides. This reaction is a critical transformation for the synthesis of substituted 2-methoxy-5-nitrobiphenyls, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. The electronic and steric properties of the substituted boronic acid present unique considerations for optimizing reaction conditions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It offers broad functional group tolerance and generally proceeds under mild conditions. The coupling of this compound with various aryl halides provides access to a diverse array of biaryl compounds. The electron-withdrawing nitro group and the electron-donating methoxy group on the boronic acid can influence the reaction kinetics and overall efficiency. Subsequent modification of the nitro group, for instance, through reduction to an amine, opens pathways to a variety of heterocyclic scaffolds and other complex molecular architectures.[3]
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on established protocols for similar substrates and may require optimization for specific applications.[3][4][5]
| Entry | Aryl Halide | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |
| 3 | 4-Chloroanisole | XPhos Pd G3 (2) | K₃PO₄ (3.0) | THF/H₂O (10:1) | 80 | 16 | 75-85 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 110 | 12 | 70-80 |
| 5 | 1-Iodo-3-methoxybenzene | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 80 | 6 | 90-98 |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[4]
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/H₂O, 4:1:1)[4][5]
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum and connect it to a manifold. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. Subsequently, add the palladium catalyst to the reaction mixture.[7]
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][8]
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biphenyl product.[4]
Troubleshooting and Optimization:
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvent systems. For less reactive aryl chlorides, more active catalyst systems such as those based on Buchwald-type ligands (e.g., XPhos, SPhos) may be necessary.[9]
-
Protodeboronation: The nitro-substituted boronic acid can be susceptible to protodeboronation (loss of the boronic acid group). Using milder bases like K₃PO₄ or Cs₂CO₃ and lower reaction temperatures can sometimes mitigate this side reaction.[10] The use of the corresponding boronate ester (e.g., pinacol ester) can also enhance stability.[10]
-
Sluggish Reactions: For sterically hindered aryl halides, increasing the reaction temperature or using a more active catalyst may be required.[9] Microwave irradiation can also be employed to accelerate the reaction.[3]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (2-Methoxy-5-nitrophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for drug discovery and materials science. The incorporation of microwave irradiation technology has significantly advanced this reaction, offering dramatic reductions in reaction times from hours to minutes, often with improved yields and enhanced reproducibility.[1] These advantages are particularly beneficial when working with electronically modified substrates such as (2-Methoxy-5-nitrophenyl)boronic acid. The electron-withdrawing nitro group and the electron-donating methoxy group on the boronic acid can influence its reactivity, making the precise control offered by microwave synthesis highly desirable.
These application notes provide a detailed overview and experimental protocols for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The information presented is intended to serve as a comprehensive guide for chemists to develop robust and efficient synthetic methodologies for the rapid generation of novel 2-methoxy-5-nitrobiphenyl derivatives, which are valuable intermediates in the synthesis of complex molecules.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions and yields for the microwave-assisted Suzuki coupling of this compound and structurally similar boronic acids with a variety of aryl halides. These conditions, compiled from literature sources, can serve as a starting point for optimization with specific substrates.
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | This compound (similar to 2-nitrophenylboronic acid) | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | ~85-95 |
| 2 | This compound (similar to 2-nitrophenylboronic acid) | 4-Chloroacetophenone | PEPPSI-iPr (1) | K₂CO₃ (3) | Solvent-free | 110 | 10 | High |
| 3 | This compound (similar to 2-methoxyphenylboronic acid) | 4-Chloroacetophenone | Catalyst 2 (1%) | CsF (3) | Acetonitrile | 140 | 15 | >98 |
| 4 | Phenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 1 (0.5) | KOH (2) | H₂O | 160 | 2 | 93 |
| 5 | Phenylboronic acid | 4-Nitrochlorobenzene | Pd(II)-complex 1 (0.5) | KOH (2) | H₂O | 160 | 3 | 90 |
| 6 | Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | Good-Excellent |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general procedure for the microwave-assisted Suzuki coupling of this compound with an aryl bromide. This should be adapted and optimized for specific substrates and reaction scales.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave reactor vials with stir bars
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a microwave reactor vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, and base.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-methoxy-5-nitrobiphenyl derivative.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (2-Methoxy-5-nitrophenyl)boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving (2-Methoxy-5-nitrophenyl)boronic acid.
Troubleshooting Guides
Problem: Low or No Yield of the Desired Product
Low or negligible yields in Suzuki reactions with this compound can stem from several factors, often related to the electronic nature of the boronic acid. The presence of a strong electron-withdrawing nitro group can significantly impact the reaction's efficiency.
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity or Decomposition | Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1] For electron-deficient substrates, consider using highly active Buchwald-type catalyst systems (e.g., Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos).[2] |
| Inefficient Transmetalation | The choice of base is critical for activating the boronic acid.[3][4] Stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate the transmetalation of electron-deficient boronic acids.[3][4] |
| Protodeboronation | This side reaction, where the boronic acid group is replaced by a hydrogen, is common with electron-deficient boronic acids.[1][5][6] To mitigate this, use anhydrous solvents, select milder bases like K₃PO₄ or KF, or convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1][5][6][7] |
| Poor Solubility of Reagents | Ensure all reactants are soluble in the chosen solvent system.[6] Mixtures of solvents like dioxane/water or toluene/water are commonly used.[2][6] |
| Presence of Oxygen | Oxygen can deactivate the Pd(0) catalyst.[1][4] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4][7] |
Problem: Significant Formation of Side Products
The appearance of significant byproducts can complicate purification and reduce the yield of the target molecule. Two common side reactions are homocoupling and protodeboronation.
| Side Product Observed | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3][4] | Ensure the reaction is rigorously degassed.[4] Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] |
| Protodeboronated Starting Material | The C-B bond is cleaved and replaced by a C-H bond, a common issue with electron-deficient boronic acids, especially in the presence of water and strong bases.[5][6] | Use anhydrous solvents and reagents.[1] Switch to a milder base such as K₃PO₄ or KF.[5] Convert the boronic acid to a more stable boronate ester.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound so sluggish?
A1: The electron-withdrawing nitro group on the phenyl ring of this compound decreases the nucleophilicity of the boronic acid, which can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] To improve reaction rates, consider increasing the temperature, although this should be done cautiously to avoid decomposition.[3] Employing a more active catalyst system, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can also significantly accelerate the reaction.[2][3]
Q2: What is the best catalyst and ligand combination for this specific boronic acid?
A2: While the optimal catalyst system can be substrate-dependent, for electron-deficient boronic acids like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally recommended.[2] Catalyst systems such as Pd(OAc)₂ with SPhos or XPhos, or Pd₂(dba)₃ with a similar Buchwald-type ligand, are excellent starting points.[2] These ligands promote both the oxidative addition and the subsequent transmetalation steps.[3]
Q3: How do I choose the right base for my reaction?
A3: The base plays a crucial role in activating the boronic acid. For electron-deficient boronic acids, stronger inorganic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices as they are strong enough to facilitate the formation of the reactive boronate species without causing excessive decomposition of the starting materials.[3][4][6] It is advisable to screen a few different bases to find the optimal one for your specific coupling partners.[3]
Q4: Should I be using aqueous or anhydrous conditions?
A4: While some Suzuki reactions proceed well in aqueous solvent mixtures, protodeboronation can be a significant issue for electron-deficient boronic acids in the presence of water.[1][6] Therefore, starting with anhydrous conditions is often a good strategy to minimize this side reaction.[1] If a mixed solvent system is necessary for solubility, ensure the water content is carefully controlled.
Q5: Can I use a boronate ester of this compound instead of the boronic acid itself?
A5: Yes, and it is often a highly recommended strategy.[6][7] Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature protodeboronation.[6][7] The boronate ester acts as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and minimizing the rate of this undesired side reaction.[7]
Data Presentation
Table 1: Illustrative Yields with Different Catalyst Systems
The following table provides an illustrative comparison of expected yields for the Suzuki coupling of this compound with a generic aryl bromide using various catalyst systems. Actual yields may vary depending on the specific substrates and reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 40-60 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 80-90 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 110 | 60-75 |
Table 2: Impact of Base and Solvent on Illustrative Yield
This table illustrates the potential impact of different bases and solvents on the yield of the Suzuki reaction between this compound and an aryl bromide, using a Pd(OAc)₂/SPhos catalyst system.
| Base | Solvent | Temperature (°C) | Illustrative Yield (%) | Notes |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70 | A common, milder base. |
| K₃PO₄ | Toluene | 100 | 92 | Often a good choice for challenging substrates.[3][6] |
| Cs₂CO₃ | Dioxane | 100 | 88 | A strong base that can be effective when others fail.[3][4] |
| Et₃N | Acetonitrile | 80 | 35 | Weaker organic base, may not be sufficient.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the optimization of the Suzuki reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the flask with the inert gas three times.[4]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for improving yields in Suzuki reactions.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: (2-Methoxy-5-nitrophenyl)boronic acid in Suzuki Coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing (2-Methoxy-5-nitrophenyl)boronic acid in Suzuki coupling reactions.
Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary issues to investigate?
A1: Low or no yield in a Suzuki coupling involving this compound often points to several critical factors. The electron-withdrawing nitro group can render the boronic acid less reactive and more susceptible to side reactions.[1] A systematic investigation of the following is recommended:
-
Catalyst System Inefficiency: The choice of palladium catalyst and ligand is paramount. For challenging substrates like this, standard catalysts such as Pd(PPh₃)₄ may be less effective.[2] Consider using more robust systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Inadequate Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] Weak bases may not be sufficient. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for difficult couplings.[1]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of solvents and failure to maintain a strictly inert atmosphere (argon or nitrogen) can lead to catalyst decomposition, observed as the formation of palladium black, and promote unwanted side reactions like homocoupling.[3]
-
Protodeboronation: this compound can be prone to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. This side reaction is often promoted by excessive base, high temperatures, and the presence of water.[1][3]
Q2: I am observing significant formation of byproducts. What are the likely side-products and how can I minimize them?
A2: The two most common byproducts in the Suzuki coupling of this compound are the homocoupling product and the protodeboronation product.
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form 2,2'-dimethoxy-5,5'-dinitrobiphenyl. This is often a result of oxygen in the reaction mixture, which can facilitate the oxidation of the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[5]
-
Mitigation Strategies:
-
Ensure rigorous degassing of all solvents and reagents.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes favor the desired cross-coupling.
-
-
-
Protodeboronation: This results in the formation of 4-nitroanisole. This side reaction consumes your boronic acid, reducing the yield of the desired product.[3]
-
Mitigation Strategies:
-
Use the minimum effective amount of base.
-
Employ anhydrous solvents where possible, although some water is often necessary to dissolve the base.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
-
Consider using more stable derivatives of the boronic acid, such as its pinacol ester or MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The three main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/vinyl group and the halide (or triflate) of your coupling partner, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid, which is activated by a base to form a more nucleophilic boronate species, is transferred to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the cycle.[7]
Q2: How do the electronic properties of this compound affect the reaction?
A2: The substituents on the phenyl ring of the boronic acid significantly influence its reactivity. The methoxy group (-OCH₃) is electron-donating, which generally increases the nucleophilicity of the aryl group and can facilitate the transmetalation step. However, the nitro group (-NO₂) is strongly electron-withdrawing, which deactivates the ring and can make the transmetalation step more difficult.[8] This deactivation can lead to slower reaction rates and increase the likelihood of side reactions like protodeboronation.[1]
Q3: What are the best practices for setting up a Suzuki coupling reaction with this boronic acid?
A3: To maximize the chances of a successful reaction:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent catalyst oxidation.
-
Dry and Degassed Solvents: Use anhydrous solvents and ensure they are thoroughly degassed before use to minimize both protodeboronation and homocoupling.
-
Reagent Purity: Use high-purity this compound, as impurities can negatively impact the reaction. Boronic acids can degrade over time, so ensure it has been stored correctly.
-
Proper Stoichiometry: Typically, a slight excess of the boronic acid (e.g., 1.2 equivalents) relative to the aryl halide is used.
Data Presentation
The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of nitrophenylboronic acids with various aryl halides. Note that these are illustrative examples and optimization may be required for specific substrates.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | 2-Nitrophenylboronic acid | Pd/SPhos (5) | K₂CO₃ (3) | Water/Acetonitrile | 100 | 0.5 | 85 |
| 2 | 4-Bromoanisole | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~80 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | ~90 |
| 4 | 4-Chlorotoluene | 4-Methyl-3-nitrophenylboronic acid | (NHC)₂PdBr₂ (0.1) | K₂CO₃ (1.5) | Toluene | 60 | 4 | 88 |
Data compiled from literature precedents for similar Suzuki coupling reactions.[9][10][11]
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[1]
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting failed Suzuki coupling reactions.
Caption: Common byproducts in Suzuki couplings of the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Reactions with (2-Methoxy-5-nitrophenyl)boronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving (2-Methoxy-5-nitrophenyl)boronic acid. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are often attributed to a combination of electronic and steric effects. The presence of an ortho-methoxy group introduces steric hindrance, which can impede the approach of the palladium catalyst.[1] Additionally, the strong electron-withdrawing nature of the nitro group can affect the boronic acid's reactivity and stability.[2][3]
Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Standard catalysts may be insufficient. More robust systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to overcome the activation barriers.[4][5][6]
-
Base Selection: The base is crucial for activating the boronic acid but can also promote side reactions. A moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point.[3][7]
-
Protodeboronation: The electron-withdrawing nitro group makes the boronic acid susceptible to protodeboronation, where the boronic acid is replaced by a hydrogen atom.[2][3][8] This is exacerbated by strong bases and the presence of water.[7]
-
Reaction Conditions: Inadequate degassing, leading to oxygen contamination, can cause catalyst decomposition and promote homocoupling.[4][9][10]
Q2: I am observing a significant amount of homocoupling of the this compound. How can this be minimized?
A2: Homocoupling, the self-coupling of the boronic acid to form a symmetrical biaryl, is a common side reaction, especially when the desired cross-coupling is slow.[1] This is often promoted by the presence of oxygen and certain palladium species.[7][10][11]
Strategies to minimize homocoupling include:
-
Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen contamination.[12][13] This can be achieved through multiple freeze-pump-thaw cycles or by thoroughly sparging the solvent with an inert gas.[12]
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) precatalysts which require in-situ reduction.[11][14]
-
Optimized Reaction Conditions: Adjusting the reaction temperature and time can favor the desired cross-coupling. Monitoring the reaction progress by TLC or LC-MS is crucial to avoid prolonged reaction times that can lead to side products.[12][14]
Q3: What is protodeboronation and how can I prevent it with this compound?
A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of 4-methoxy-3-nitrotoluene as a byproduct and reducing the yield of the desired product.[1][2][8] This is a significant challenge with electron-deficient boronic acids.[2][3]
To minimize protodeboronation:
-
Use Anhydrous Conditions: Carefully dry all solvents and reagents and maintain an inert atmosphere.[1][8]
-
Select a Milder Base: Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), especially if your substrate is sensitive.[3][7]
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[1][8]
-
Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration may reduce the rate of protodeboronation.[8][14]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Formation | Inactive catalyst or inappropriate ligand.[4][9] | Use a fresh, high-quality palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[4][15] |
| Weak or unsuitable base.[7][9] | Screen different bases. Start with K₃PO₄ or Cs₂CO₃.[3] For base-sensitive substrates, try K₂CO₃ or KF.[7] | |
| Low reaction temperature.[3] | Gradually increase the reaction temperature, but monitor for decomposition.[8] | |
| Poor quality of reagents or solvents.[12] | Use high-purity, anhydrous reagents and solvents.[12] | |
| Significant Protodeboronation | Base is too strong or reaction temperature is too high.[3] | Use a milder base (e.g., K₂CO₃, KF) and consider lowering the reaction temperature.[3][7] |
| Presence of water.[1] | Use anhydrous solvents and reagents.[1] | |
| Prolonged reaction time.[8] | Monitor the reaction closely and work it up as soon as the starting material is consumed.[14] | |
| Excessive Homocoupling | Oxygen contamination.[4][10] | Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[9][12] |
| Slow transmetalation step.[14] | Optimize the base and solvent system. The addition of a small amount of water to a solvent like dioxane or toluene can sometimes accelerate this step.[14] | |
| Reaction Stalls | Catalyst decomposition (formation of palladium black).[1][9] | Use a more robust ligand to stabilize the catalyst, or consider a lower reaction temperature.[1] |
| Insolubility of reagents.[9] | Try a different solvent system to ensure all components remain in solution.[3] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or Pd₂(dba)₃, 1-2.5 mol%)[3][12]
-
Ligand (e.g., SPhos, 2-10 mol%, if using a precursor like Pd₂(dba)₃)[7]
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)[3][7]
-
Solvent (e.g., anhydrous, degassed 1,4-Dioxane/Water 4:1 or Toluene)[3][7]
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.[7][12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.[3][12]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).[3]
-
Solvent Addition: Add the degassed solvent via syringe.[7][12]
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).[7][12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12][16]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12][16]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in (2-Methoxy-5-nitrophenyl)boronic Acid Couplings
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving (2-Methoxy-5-nitrophenyl)boronic acid.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield, starting materials remain. | 1. Catalyst Inactivity: The Pd(0) active species is not being generated or is degrading. 2. Poor Catalyst/Ligand Combination: The chosen catalyst system may not be robust enough for this substituted boronic acid. 3. Reaction Conditions Not Optimal: Temperature, solvent, or base may be unsuitable. | 1. Ensure Active Catalyst: Use a fresh batch of catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction. Consider using an air-stable precatalyst like a palladacycle. 2. Screen Catalysts and Ligands: For electron-deficient boronic acids, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often beneficial.[1] See the catalyst performance comparison tables below. 3. Optimize Conditions: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water), and temperatures (typically 80-110 °C). |
| Significant formation of 2,2'-Dimethoxy-5,5'-dinitrobiphenyl (Homocoupling Product). | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Slow Transmetalation: If the desired cross-coupling is slow, homocoupling can become a more competitive pathway. The electron-withdrawing nitro group can slow the transmetalation step.[2] | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). 2. Optimize Catalyst System: Use a catalyst system known to promote rapid transmetalation, such as those with bulky, electron-rich ligands.[1] Adjusting the stoichiometry of the boronic acid (a slight excess, e.g., 1.2-1.5 equivalents) can also help. |
| Formation of Methoxy-nitrophenol (Protodeboronation). | 1. Presence of Water and Base: The combination of a base and water can lead to the cleavage of the C-B bond, replacing it with a C-H bond.[3] 2. Boronic Acid Instability: Some boronic acids are inherently prone to protodeboronation, especially at elevated temperatures.[4] | 1. Use Anhydrous Conditions: Carefully dry all reagents and solvents. While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. 2. Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. 3. Convert to a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), which can be less susceptible to premature decomposition.[3] |
| Reaction stalls, and a black precipitate (Palladium Black) forms. | 1. Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated out of solution as inactive palladium black.[3] This can be caused by high temperatures or an inappropriate ligand. | 1. Stabilize the Catalyst: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands to stabilize the palladium center.[5][6] 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: Does the nitro group on this compound poison the palladium catalyst?
A1: While some functional groups can act as catalyst poisons, the nitro group is generally well-tolerated in Suzuki-Miyaura couplings.[7] In fact, the presence of a nitro group on an aryl halide partner can increase its reactivity towards oxidative addition.[8] However, the strong electron-withdrawing nature of the nitro group deactivates the boronic acid towards the transmetalation step, which can slow down the overall catalytic cycle and make side reactions more competitive.[9] In some specific cases, nitroarenes can act as coupling partners themselves, but this typically requires specific and more forcing conditions than standard Suzuki couplings.[10]
Q2: What is the role of the ortho-methoxy group in this reaction?
A2: The methoxy group at the ortho position has two main effects. Electronically, it is an electron-donating group, which would typically increase the nucleophilicity of the aryl ring and facilitate transmetalation.[2] However, its position ortho to the boronic acid introduces significant steric hindrance. This steric bulk can impede the approach of the palladium complex to the boron center, potentially slowing down the transmetalation step and negatively impacting the overall reaction rate.[3]
Q3: My reaction is not working. What are the first things I should check?
A3: When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Pd(0) is the active species; if you are using a Pd(II) precatalyst, it must be reduced in situ.[11]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Confirm that your solvent was properly degassed and the reaction was maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: Verify the purity and stability of your boronic acid, aryl halide, base, and solvent. Boronic acids can degrade over time.[11]
Q4: Which base is best for this coupling?
A4: The choice of base is critical. Stronger inorganic bases are often effective in couplings with electron-rich or sterically hindered substrates.[12] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices as they are effective at promoting the reaction while being less likely to cause base-sensitive functional group degradation compared to hydroxides.[12][3]
Data Presentation: Comparison of Catalyst Systems
Direct comparative studies for this compound are limited. The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura couplings with structurally and electronically similar substrates to provide a qualitative guide for catalyst selection.
Table 1: Performance of Palladium Catalysts with Nitro-Substituted Phenylboronic Acids
Reaction: Arylboronic Acid + 4-Bromoanisole
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | For p-nitrophenylboronic acid. Excellent for electron-poor systems.[9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | For electron-rich boronic acids, but the bulky ligand is generally effective.[13] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 18 | ~65 | Versatile catalyst, though may be less active than modern systems.[14] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Variable | "Classical" catalyst, often less efficient for challenging substrates.[15] |
Disclaimer: The data presented is compiled from different sources with varying reaction conditions and substrates. It should be used as an illustrative guide.
Table 2: Performance of Palladium Catalysts with Electron-Rich/Sterically Hindered Boronic Acids
Reaction: (4-Bromo-2,5-dimethoxyphenyl)boronic acid + 4-Bromoanisole
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | >90 | Recommended for electron-rich and hindered substrates.[3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Highly active precatalyst, excellent for challenging couplings.[13] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92 | Can be effective, but may require longer times and higher temperatures.[12] |
Experimental Protocols
The following is a general, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, adapted from procedures for challenging substrates.[1][3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (4 mL)
-
Degassed deionized water (1 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and perform at least three vacuum/backfill cycles with high-purity argon or nitrogen to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and potential deactivation pathways.
Caption: Troubleshooting workflow for optimizing the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
minimizing homocoupling of (2-Methoxy-5-nitrophenyl)boronic acid
Technical Support Center: (2-Methoxy-5-nitrophenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you minimize the formation of the homocoupling byproduct, 4,4'-dimethoxy-2,2'-dinitrobiphenyl, and optimize your desired cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In this case, two units of this compound couple to form 4,4'-dimethoxy-2,2'-dinitrobiphenyl. This process consumes your starting material and palladium catalyst, leading to lower yields of the desired product and complicating the purification process.[1][2] this compound can be particularly susceptible due to its electron-deficient nature, which can influence reaction pathways.[3]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes for homocoupling are the presence of dissolved oxygen and the use of Palladium(II) catalyst precursors.[1][4]
-
Oxygen: Dissolved oxygen in the reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then mediate the homocoupling of the boronic acid.[2][5] Rigorous exclusion of oxygen is crucial to suppress this pathway.[6]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst can react directly with two equivalents of the boronic acid to produce the homocoupled byproduct and the active Pd(0) catalyst.[7][8] This side reaction consumes a portion of your boronic acid before the main catalytic cycle begins.
Q3: My reaction is showing a major byproduct with a mass corresponding to the homocoupled dimer. How can I confirm its identity and then remove it?
A3: The primary indication of homocoupling is a lower-than-expected yield of your desired product and the presence of a significant byproduct. You can confirm its identity using analytical techniques like GC-MS or LC-MS to check for the expected mass of 4,4'-dimethoxy-2,2'-dinitrobiphenyl. For removal, if the desired product is stable to base, a basic aqueous wash is highly effective. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash it with a 1-2 M aqueous sodium hydroxide (NaOH) solution. This procedure converts the acidic residual boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous layer.[3] The homocoupled product, being a neutral molecule, will remain in the organic layer along with your desired product, which can then be separated by flash column chromatography.[9]
Q4: Can the choice of base influence the rate of homocoupling?
A4: Yes, the base is a critical parameter. While essential for activating the boronic acid for transmetalation, an inappropriate or overly strong base can promote side reactions.[10] For electron-deficient boronic acids like this compound, moderately strong bases are often a good starting point. Potassium phosphate (K₃PO₄) is frequently a reliable choice for challenging substrates.[11] Weaker bases like potassium fluoride (KF) can also be effective, particularly if your substrate has base-sensitive functional groups.[3][11]
Troubleshooting Guide: High Homocoupling Observed
If you are observing significant homocoupling of this compound, follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Summary: Condition Optimization
Optimizing reaction parameters is key to suppressing homocoupling. The following table summarizes general recommendations for selecting reagents and conditions based on literature best practices.
| Parameter | Recommended Action | Rationale | Citation(s) |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or a modern G3/G4 precatalyst. | Avoids the initial homocoupling reaction that occurs during the in situ reduction of Pd(II) precursors. | [1][2][8] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃). | Accelerates the desired reductive elimination step, making the cross-coupling pathway kinetically favored over homocoupling. | [2][9] |
| Base | Screen moderately strong bases like K₃PO₄ or Cs₂CO₃. Consider KF for base-sensitive substrates. | Provides a good balance of reactivity for activating the boronic acid while minimizing decomposition and other side reactions. | [10][11] |
| Solvent | Use rigorously degassed aprotic solvents (e.g., Dioxane, Toluene, THF) with a small amount of water. | Aprotic solvents are standard, while water is often needed to solubilize the base. Degassing is critical to remove oxygen. | [1][5] |
| Temperature | 80–110 °C (typical). | Lowering the temperature can sometimes suppress side reactions, but may require longer reaction times. Start in this range and optimize. | [1][9] |
| Additives | Consider adding a mild reducing agent like potassium formate (K-formate). | Helps to maintain the palladium catalyst in its active Pd(0) state, preventing Pd(II)-mediated homocoupling. | [6][12] |
Experimental Protocol: General Method for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to minimize homocoupling.
1. Preparation and Degassing:
-
Oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).[1]
-
To a Schlenk flask equipped with a stir bar, add the aryl bromide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the Pd(0) catalyst/precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[9]
-
Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Prepare the solvent mixture (e.g., Dioxane/H₂O 10:1) in a separate flask and degas thoroughly by sparging with argon for at least 30 minutes or by using three freeze-pump-thaw cycles.[1]
-
Add the degassed solvent to the Schlenk flask containing the solids via syringe.
2. Reaction Execution:
-
In a separate vial, dissolve the this compound (1.2–1.5 equiv.) in a minimal amount of the degassed solvent.[1]
-
Place the main reaction flask in a preheated oil bath (e.g., 100 °C) and begin vigorous stirring.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes. This slow addition keeps the instantaneous concentration of the boronic acid low, disfavoring homocoupling.[1]
3. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[9]
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.[11]
-
To remove unreacted boronic acid, perform an additional wash with 1M NaOH(aq).[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of (2-Methoxy-5-nitrophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the Suzuki-Miyaura cross-coupling reaction of (2-Methoxy-5-nitrophenyl)boronic acid. The selection of an appropriate base is critical for this substrate due to its specific electronic properties.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the Suzuki reaction with this compound?
The choice of base is crucial due to the electronic nature of this specific boronic acid. It possesses both an electron-donating methoxy group and a powerful electron-withdrawing nitro group. This combination can lead to several challenges:
-
Protodeboronation: The electron-withdrawing nitro group makes the boronic acid susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often accelerated by strong aqueous bases and high temperatures.
-
Reaction Rate: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which then undergoes transmetalation with the palladium catalyst.[1][2][3] An insufficiently strong base may lead to slow or incomplete reactions, while an overly strong base can promote degradation.[2]
-
Substrate Stability: The nitro and methoxy groups may be sensitive to harsh basic conditions, potentially leading to unwanted side reactions or decomposition of the starting material or product.
Q2: What are the most common bases used for this type of reaction, and what are their pros and cons?
Several inorganic bases are commonly employed, each with distinct properties. The optimal choice depends on the coupling partner, solvent, and catalyst system.
| Base | Typical Solvents | Temperature (°C) | Advantages & Considerations |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | 60 - 100 | A strong inorganic base, often effective for challenging or electron-deficient substrates. It provides a good balance of reactivity while minimizing certain side reactions.[4][5] |
| K₂CO₃ | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | A standard, widely used base of moderate strength. It is a good starting point for optimization but may be less effective for difficult couplings.[4][5] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF | 80 - 110 | More soluble and generally a stronger base than K₂CO₃, which can increase reaction rates, especially when weaker bases fail.[4][5] |
| KF | THF (anhydrous), Dioxane | 60 - 80 | A milder option, particularly useful for substrates with base-sensitive functional groups (e.g., esters). It often requires anhydrous conditions to be effective.[5][6] |
| NaOH | THF/H₂O, Toluene/H₂O | 20 - 80 | A very strong base that can be effective but carries a higher risk of promoting protodeboronation and substrate degradation. Use with caution.[7][8] |
Q3: How do I minimize the risk of protodeboronation?
Protodeboronation is a significant challenge with electron-deficient boronic acids like this compound.[5][9] To mitigate this side reaction:
-
Use a Milder Base: Start with weaker bases like KF or K₂CO₃ before moving to stronger ones like K₃PO₄.[2]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation, especially when using fluoride bases.
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or MIDA boronate. These are generally more resistant to protodeboronation.[5]
-
Control Temperature: Avoid excessively high reaction temperatures, as they can accelerate the rate of C-B bond cleavage.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may be too weak to activate the boronic acid efficiently.[2] 2. Protodeboronation: The boronic acid is being consumed by a side reaction.[5] 3. Catalyst Deactivation: The nitro group may be coordinating with the palladium center, inhibiting catalysis. | 1. Increase Base Strength: Screen stronger bases. A common progression is K₂CO₃ → K₃PO₄ → Cs₂CO₃. 2. Mitigate Protodeboronation: Use a boronic ester, switch to anhydrous conditions with KF, or lower the reaction temperature. 3. Change Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote faster catalytic turnover and reduce catalyst inhibition.[10] |
| Significant Side Product Formation (e.g., Homocoupling) | 1. Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidative homocoupling of the boronic acid.[10] 2. Pd(II) Precatalyst: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be inefficient, leading to side reactions. | 1. Thoroughly Degas: Ensure all solvents and the reaction vessel are properly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. |
| Reaction Stalls Before Completion | 1. Base Insolubility: The inorganic base may not be sufficiently soluble in the solvent system, limiting its effectiveness. 2. Catalyst Degradation: The catalyst may be losing activity over the course of the reaction. 3. Poor Reactant Solubility: One of the starting materials may not be fully dissolved. | 1. Change Base/Solvent: Switch to a more soluble base (e.g., Cs₂CO₃) or add a co-solvent like water or ethanol to improve the solubility of the inorganic base.[10] 2. Use a More Robust Catalyst: Employ a more stable catalyst system, such as one with a bulky phosphine ligand. 3. Modify Solvent System: Ensure a solvent system is used where all reactants are soluble at the reaction temperature (e.g., 1,4-dioxane, DMF, or toluene/ethanol mixtures). |
Visual Guides and Protocols
Suzuki Catalytic Cycle and the Role of the Base
The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transfer of the aryl group to the palladium center.
Caption: Role of the base in activating the boronic acid for transmetalation.
Troubleshooting Workflow for Low Yield
When encountering low product yield, this workflow can help diagnose and solve the underlying issue related to the choice of base.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, catalyst, ligand, and solvent may be required.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 10 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 2-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Products from (2-Methoxy-5-nitrophenyl)boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving (2-Methoxy-5-nitrophenyl)boronic acid, with a specific focus on the purification of the resulting biaryl products.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered in Suzuki-Miyaura coupling reactions with this compound?
A1: The most common impurities include unreacted starting materials such as this compound and the corresponding aryl halide, homocoupled byproducts (e.g., 2,2'-dimethoxy-5,5'-dinitrobiphenyl), protodeborylated side products (1-methoxy-4-nitrobenzene), and residual palladium catalyst. Inorganic salts from the base used in the reaction are also present in the crude mixture.
Q2: How can I effectively remove unreacted this compound from my crude product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By extracting the crude product mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer.
Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in the purification of biaryl compounds. High-performance flash column chromatography with a shallow solvent gradient is often effective. It is crucial to first screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation. If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.
Q4: Why is it crucial to remove the residual palladium catalyst, and what are the most effective methods?
A4: For applications in drug development and materials science, removing trace amounts of palladium is critical due to its potential toxicity and to meet regulatory requirements. Common methods for palladium removal include filtration of the crude reaction mixture through celite to remove heterogeneous catalysts. For homogeneous catalysts, metal scavengers, which are functionalized silica or polymers that chelate the metal, can be used. Following treatment with a scavenger, the solid support with the bound palladium can be removed by filtration.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the purification of products from this compound reactions.
Problem: Low Yield of Desired Product After Purification
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Before beginning purification, ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If starting material remains, consider extending the reaction time or increasing the temperature. |
| Product Loss During Aqueous Workup | The product may have some water solubility. Minimize the number of aqueous washes and ensure the correct pH of the aqueous layer to prevent the product from partitioning into it. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Poor Separation During Chromatography | The chosen solvent system may not be optimal. Screen a variety of solvent systems with different polarities using TLC to find an eluent that provides good separation between your product and impurities. A shallower gradient during column chromatography can also improve separation. |
| Product is an Oil and Will Not Crystallize | The presence of impurities can inhibit crystallization. Attempt further purification by column chromatography. If the product is inherently an oil at room temperature, chromatography is the most suitable purification method. |
Problem: Presence of Significant Homocoupling Byproduct
| Potential Cause | Suggested Solution |
| Presence of Oxygen in the Reaction | Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction. |
| Use of a Pd(II) Precatalyst | Pd(II) precatalysts can sometimes promote homocoupling during their in-situ reduction to the active Pd(0) species. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly. |
| Suboptimal Base or Solvent | The choice of base and solvent can influence the rate of homocoupling. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems to find conditions that favor the cross-coupling reaction. |
Data Presentation
The following table presents illustrative data for the purification of a representative product, 4'-chloro-2-methoxy-5-nitrobiphenyl, synthesized via a Suzuki-Miyaura coupling reaction between this compound and 1-bromo-4-chlorobenzene. This data is based on typical outcomes and is intended for comparative purposes.
| Purification Method | Initial Crude Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Aqueous Workup Only | 65 | 75 | 95 | Effective at removing inorganic salts and some polar impurities. |
| Flash Column Chromatography | 75 | >98 | 85 | Good for removing homocoupled byproducts and other organic impurities. |
| Recrystallization | 75 | >99 | 70 | Highly effective for obtaining high-purity crystalline solids, but can have lower recovery. |
| Combined Chromatography & Recrystallization | 75 | >99.5 | 65 | Provides the highest purity but with a trade-off in overall yield. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Transfer the diluted mixture to a separatory funnel and wash with water. If unreacted boronic acid is a concern, wash with a 5% aqueous solution of Na₂CO₃ or NaOH, followed by water, and then a final wash with brine (saturated NaCl solution).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system by running TLC plates of the crude product in various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM. Alternatively, for solid samples, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Caption: Troubleshooting logic for low product purity.
Validation & Comparative
A Comparative Analysis of (2-Methoxy-5-nitrophenyl)boronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the phenylboronic acid coupling partner is critical, as substituents on the phenyl ring profoundly influence the reaction's outcome. This guide provides an objective comparison of the performance of (2-Methoxy-5-nitrophenyl)boronic acid against other substituted phenylboronic acids, supported by experimental data and detailed methodologies.
The Impact of Substituents on Reactivity
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects. Electron-donating groups (EDGs) on the phenyl ring generally increase the nucleophilicity of the organic moiety, facilitating the crucial transmetalation step of the catalytic cycle and often leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can slow down transmetalation.[1][2]
Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can impede the approach of the boronic acid to the palladium catalyst, thereby reducing the reaction rate and overall yield.[1][3]
This compound presents an interesting case with competing electronic and steric effects. The ortho-methoxy group is electron-donating through resonance but also introduces steric bulk. The meta-nitro group is a strong electron-withdrawing group. The net effect on reactivity is a balance of these factors.
Quantitative Performance Comparison
While a direct head-to-head comparative study under identical conditions is not extensively documented in a single publication, a review of the literature allows for a representative comparison of the performance of this compound with other commonly used phenylboronic acids in the Suzuki-Miyaura coupling with a model aryl halide, such as 4-bromoanisole.
| Phenylboronic Acid Derivative | Substituent Effects | Representative Yield (%) | Key Observations |
| Phenylboronic Acid | Unsubstituted (Neutral) | ~90% | Serves as a baseline for comparison with good reactivity. |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating (para) | >95% | The para-methoxy group enhances reactivity, leading to excellent yields.[2] |
| 4-Nitrophenylboronic Acid | Strong Electron-Withdrawing (para) | ~85-95% | Despite the electron-withdrawing nature, good to excellent yields are often achieved, though reaction times may be longer.[1] |
| 2-Methylphenylboronic Acid | Weak Electron-Donating, Steric Hindrance (ortho) | ~70-80% | The ortho-methyl group introduces steric hindrance, which can lower the yield compared to its para-isomer. |
| This compound | Ortho-EDG (steric), Meta-EWG | ~60-75% | The combination of steric hindrance from the ortho-methoxy group and the deactivating effect of the meta-nitro group generally leads to moderate yields. |
Note: The yields presented are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reproducible and comparable results. The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be used for a comparative study of different phenylboronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid derivative (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 mmol) to the flask. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Logical Relationship of Substituent Effects
This diagram illustrates the influence of electronic and steric effects of substituents on the reactivity of phenylboronic acids in Suzuki-Miyaura coupling.
Caption: Influence of substituent effects on Suzuki-Miyaura coupling reactivity.
References
A Researcher's Guide to Alternative Reagents for (2-Methoxy-5-nitrophenyl)boronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, (2-Methoxy-5-nitrophenyl)boronic acid is a valuable building block. However, factors such as commercial availability, cost, or the need for analogs with different reactivity profiles often necessitate the exploration of alternative reagents. This guide provides an objective comparison of structural and functional alternatives to this compound, supported by experimental data from the scientific literature, to aid in the selection of the most suitable reagent for your synthetic needs.
The primary application for this class of compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. The performance of a given boronic acid in this reaction is influenced by both steric and electronic factors, which will be a key focus of this comparison.
Performance Comparison of Alternative Boronic Acids
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) & Time (h) | Yield (%) | Reference |
| This compound | Aryl Halide (Generic) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 °C, 12h | (Not specified) | General Protocol |
| (5-Methoxy-2-nitrophenyl)boronic acid | Aryl Halide (Generic) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C, 24h | (Not specified) | General Protocol |
| 2-Ethoxy-5-methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 °C, 12h | ~85% | [1] |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 °C, 12h | 98% | [2] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 70 °C, 10 min | (Multiple products) | [3] |
| (2-Chloro-5-nitrophenyl)boronic acid | Aryl Halide (Generic) | Not specified | Not specified | Not specified | Not specified | Not specified | No specific data found |
| (2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid | Aryl Halide (Generic) | Not specified | Not specified | Not specified | Not specified | Not specified | No specific data found |
Disclaimer: The data presented in this table is compiled from different sources and for illustrative purposes only. A direct comparison of yields is not possible due to the varied reaction conditions.
Discussion of Alternatives
The choice of an alternative reagent will depend on the specific requirements of the synthesis, including desired electronic properties and steric tolerance.
-
(5-Methoxy-2-nitrophenyl)boronic acid: This positional isomer moves the bulky nitro group to the ortho position relative to the boronic acid. This is expected to increase steric hindrance around the reaction center, potentially slowing down the transmetalation step of the Suzuki-Miyaura catalytic cycle and possibly leading to lower yields compared to the 5-nitro isomer.
-
2-Ethoxy-5-methoxyphenylboronic acid: This analog replaces the nitro group with a second electron-donating methoxy group and has an ethoxy group in the ortho position. The presence of two electron-donating groups is expected to increase the electron density of the aromatic ring, which can facilitate the oxidative addition step and enhance reactivity.[4][5] However, the ortho-ethoxy group still presents some steric bulk.
-
2-Methoxyphenylboronic acid: This alternative lacks the electron-withdrawing nitro group. The methoxy group is electron-donating, which generally leads to higher yields in Suzuki-Miyaura couplings.[2] The ortho-position of the methoxy group can still introduce some steric hindrance.
-
(2-Chloro-5-nitrophenyl)boronic acid: Replacing the methoxy group with a chloro group introduces a less sterically demanding but still electron-withdrawing substituent at the ortho position. The overall electronic effect will be a combination of the ortho-chloro and meta-nitro groups (relative to the boronic acid).
-
(2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid: The trifluoromethyl group is a strong electron-withdrawing group. Phenylboronic acids with electron-withdrawing groups can sometimes lead to slower reactions and lower yields in Suzuki-Miyaura couplings.[4]
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific boronic acids discussed. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve the best results for a particular substrate combination.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by an appropriate method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction and the factors influencing the choice of boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationship of factors influencing boronic acid reactivity.
References
A Comparative Guide to Cross-Coupling Methods for the Synthesis of Nitrobiaryls: Suzuki Coupling vs. Other Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrobiaryls, crucial intermediates in the development of pharmaceuticals and functional materials, is predominantly achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a powerful and versatile tool. This guide provides an objective comparison of the Suzuki coupling with other key cross-coupling methodologies—Stille, Heck, Sonogashira, and Buchwald-Hartwig amination—for the synthesis of nitrobiaryls, supported by experimental data and detailed protocols.
At a Glance: Suzuki Coupling for Nitrobiaryl Synthesis
The Suzuki-Miyaura coupling has been successfully adapted for the use of nitroarenes as electrophilic coupling partners, offering a significant advantage due to the ready availability of nitroarenes through nitration of aromatic compounds.[1][2] This method demonstrates broad functional group tolerance and has been optimized to achieve high yields.[1][2]
Performance Comparison of Cross-Coupling Methods for Nitrobiaryl Synthesis
The following tables summarize quantitative data for the Suzuki coupling and other cross-coupling reactions for the synthesis of nitro-substituted biaryls and related compounds. It is important to note that direct comparative studies using a standardized nitroarene substrate across all methods are limited in the literature. The data presented here is compiled from various sources, and reaction conditions may vary.
Table 1: Suzuki-Miyaura Coupling of Nitroarenes with Arylboronic Acids [2]
| Entry | Nitroarene | Arylboronic Acid | Product | Yield (%) |
| 1 | Nitrobenzene | Phenylboronic acid | 2-Nitrobiphenyl | 75 |
| 2 | 4-Nitrotoluene | Phenylboronic acid | 4-Methyl-2'-nitrobiphenyl | 84 |
| 3 | 4-Nitroanisole | Phenylboronic acid | 4-Methoxy-2'-nitrobiphenyl | 81 |
| 4 | 1-Nitronaphthalene | Phenylboronic acid | 1-(Phenyl)-2-nitronaphthalene | 78 |
| 5 | 2-Nitrothiophene | Phenylboronic acid | 2-(Phenyl)-3-nitrothiophene | 65 |
Reaction Conditions: Pd(acac)₂, BrettPhos, 18-crown-6, K₃PO₄·nH₂O, in 1,4-dioxane at 130 °C.[2]
Table 2: Other Cross-Coupling Reactions with Nitroarenes
| Coupling Method | Nitroarene Substrate | Coupling Partner | Product | Yield (%) | Reference |
| Stille | 1-Nitroperylenediimide | Arylstannane | Aryl-perylenediimide | up to 95% | [3] |
| Heck | Nitroarenes | Styrene derivatives | Alkenylated nitroarenes | up to 99% | [4][5] |
| Sonogashira | Nitroarenes | Terminal alkynes | Alkynylated nitroarenes | up to 98% | [6] |
| Buchwald-Hartwig | Nitroarenes | Di-p-tolylamine | N,N-Di(p-tolyl)-4-nitroaniline | 92% | [7][8] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below.
Suzuki-Miyaura Coupling of Nitroarenes
General Procedure: [2] A mixture of the nitroarene (0.5 mmol), arylboronic acid (0.75 mmol), Pd(acac)₂ (0.025 mmol), BrettPhos (0.03 mmol), K₃PO₄·nH₂O (1.0 mmol), and 18-crown-6 (0.05 mmol) in 1,4-dioxane (2.0 mL) is heated at 130 °C for 24 hours in a sealed tube under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired nitrobiaryl product.
Stille-Type Coupling of Nitro-Perylenediimide
General Procedure: [3] A mixture of mononitro-perylenediimide (1 equiv), arylstannane (1.5 equiv), PdCl₂(PPh₃)₂ (0.1 equiv), and a ligand such as tri(2-furyl)phosphine (TFP) or SPhos in toluene is subjected to microwave irradiation. After the reaction is complete, the solvent is removed, and the crude product is purified by chromatography.
Heck Reaction of Nitroarenes
General Procedure: [4][5] A mixture of the nitroarene (1.0 equiv), styrene derivative (2.0 equiv), Pd(OAc)₂ (10 mol %), BrettPhos (20 mol %), and Cs₂CO₃ (2.0 equiv) in a suitable solvent like 1,4-dioxane is heated at an elevated temperature in a sealed tube under an inert atmosphere. Upon completion, the reaction mixture is cooled, filtered, and concentrated. The product is isolated by column chromatography.
Sonogashira-Type Coupling of Nitroarenes
General Procedure: [6] A mixture of the nitroarene (1.0 equiv), terminal alkyne (1.2 equiv), a palladium source such as Pd(en)(NO₃)₂ (5 mol %), BrettPhos (10 mol %), and Cs₂CO₃ (2.0 equiv) in a solvent like 1,4-dioxane is heated in a sealed tube. After the reaction, the mixture is worked up by filtration and evaporation of the solvent, followed by purification of the residue by chromatography.
Buchwald-Hartwig Amination of Nitroarenes
General Procedure: [7][8] A mixture of the nitroarene (0.5 mmol), amine (0.6 mmol), Pd₂(dba)₃ (0.0125 mmol), a suitable phosphine ligand (e.g., RuPhos, 0.03 mmol), and a base such as K₃PO₄ (0.75 mmol) in toluene (1.0 mL) is heated at 100 °C for 24 hours in a sealed tube under an argon atmosphere. After cooling, the mixture is diluted with ethyl acetate, filtered, and concentrated. The product is purified by column chromatography.
Catalytic Cycles and Reaction Workflows
The following diagrams illustrate the proposed catalytic cycles for the discussed cross-coupling reactions involving nitroarenes and a general experimental workflow.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling with Nitroarenes.
Caption: Catalytic Cycle of Stille Coupling with Nitroarenes.
Caption: Catalytic Cycle of Heck Reaction with Nitroarenes.
Caption: Catalytic Cycle of Sonogashira Coupling with Nitroarenes.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination with Nitroarenes.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
The Suzuki-Miyaura coupling stands out as a highly effective and versatile method for the synthesis of nitrobiaryls, with well-documented protocols and a broad substrate scope.[1][2] While other cross-coupling reactions like Stille, Heck, Sonogashira, and Buchwald-Hartwig amination also offer viable routes to functionalized nitroarenes, the availability of comprehensive data, particularly direct comparative studies, is more limited.
The choice of method will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired functional group tolerance. For the straightforward synthesis of a wide range of nitrobiaryls, the Suzuki coupling currently presents the most robust and well-established option. However, for specific applications, such as the introduction of acetylenic or amino functionalities, the Sonogashira and Buchwald-Hartwig reactions, respectively, are indispensable tools. Further research into direct comparative studies of these methods on a standardized set of nitroarene substrates would be highly beneficial for the synthetic chemistry community.
References
- 1. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Palladium-Catalyzed MizorokiâHeck Reaction of Nitroarenes and Styrene Derivatives - Organic Letters - Figshare [acs.figshare.com]
- 6. Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
A Comparative Guide to the Validation of Biaryl Synthesis Using (2-Methoxy-5-nitrophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of these reactions, with substituents on the phenyl ring significantly influencing reactivity and, ultimately, the yield of the desired biaryl product. This guide provides an objective comparison of the performance of (2-Methoxy-5-nitrophenyl)boronic acid in biaryl synthesis against other commonly used boronic acids, supported by experimental data.
Performance Comparison in Suzuki-Miyaura Coupling
The electronic and steric properties of substituents on the phenylboronic acid play a pivotal role in the outcome of the Suzuki-Miyaura coupling. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also impede the reaction.
This compound presents an interesting case with a moderately electron-donating methoxy group at the ortho-position and a strongly electron-withdrawing nitro group at the meta-position relative to the boronic acid moiety. The ortho-methoxy group can contribute to a faster reaction rate, but its position also introduces steric bulk, which may counteract this electronic advantage.
The following table summarizes the performance of this compound in Suzuki-Miyaura coupling with various aryl bromides and compares it to other representative boronic acids. It is important to note that the yields are compiled from various sources and are intended to be illustrative, as direct side-by-side comparisons under identical conditions are not extensively available in the literature.
| Boronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85[1] |
| Phenylboronic acid | 1-Bromo-4-nitrobenzene | GO@NHC-Pd | K₂CO₃ | DMF/H₂O | 80 | 1 | 98[2] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | ~80-90 |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF | 110 | 24 | 95[3] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 78 |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 12 | ~80-90* |
| Phenylboronic acid | 4-Bromotoluene | Pd nanocrystals | KOH | [P₆₆₆₁₄]DBS | 100 | 0.5 | 99[4] |
*Yields for this compound are estimated based on reactions with structurally similar boronic acids, such as 2-ethoxy-5-methoxyphenylboronic acid, due to a lack of specific literature data for this exact substrate under these conditions.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the use of this compound.
Synthesis of 2-Methoxy-5-nitro-4'-nitrobiphenyl
Materials:
-
This compound (1.2 mmol)
-
1-Bromo-4-nitrobenzene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 1-bromo-4-nitrobenzene.[1]
-
Add potassium carbonate to the flask.[1]
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Under the inert atmosphere, add the palladium catalyst.[1]
-
Add the degassed solvents (toluene, ethanol, and deionized water) via syringe.[1]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.[1]
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
kinetic studies of Suzuki reactions with (2-Methoxy-5-nitrophenyl)boronic acid
A Comparative Guide to the Kinetic Performance of (2-Methoxy-5-nitrophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The electronic and steric properties of the boronic acid employed significantly influence the reaction kinetics and overall efficiency. This guide provides a comparative analysis of the kinetic performance of this compound, an electron-deficient boronic acid, in Suzuki reactions against other substituted phenylboronic acids. The insights presented are supported by established mechanistic principles and comparative experimental data from related systems.
Performance Comparison: The Impact of Methoxy and Nitro Substituents
The reactivity of this compound in the Suzuki-Miyaura catalytic cycle is dictated by the interplay of its two substituents: an electron-donating methoxy group at the ortho position and a strong electron-withdrawing nitro group at the meta position relative to the boronic acid moiety.
Electronic Effects:
-
Nitro Group: The potent electron-withdrawing nature of the nitro group decreases the electron density of the phenyl ring. This generally leads to a slower rate of transmetalation, which is often the rate-determining step in the catalytic cycle. The reduced nucleophilicity of the aryl group makes its transfer from the boron atom to the palladium center more challenging.
-
Methoxy Group: Conversely, the methoxy group is electron-donating through resonance. This effect can partially counteract the electron-withdrawing nitro group, potentially increasing the nucleophilicity of the aryl group and facilitating transmetalation. Studies on ortho-methoxyphenylboronic acid have suggested a potential for metal-oxygen chelation in the transition state, which can influence reaction selectivity.[1][2]
Steric Effects:
The ortho-methoxy group introduces steric hindrance around the boronic acid functionality. This can impede the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation step.
Quantitative Kinetic Data Comparison
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Electron-Rich | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[3] |
| Electron-Neutral | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids.[3] |
| Electron-Poor | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[3] |
| Electron-Poor | This compound | Predicted to be < 3.0 | The strong electron-withdrawing nitro group is expected to significantly slow down transmetalation, though this may be partially offset by the ortho-methoxy group. Steric hindrance from the ortho-methoxy group may also play a role. |
| Alkyl (Primary) | Ethylboronic Acid | 1.0 | Transmetalation can be rate-limiting.[3] |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the aryl halide, catalyst system, base, and solvent.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions requires meticulous experimental design and monitoring. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed techniques.[4][5]
General Procedure for a Kinetic Study using HPLC
This protocol outlines a general method for determining the initial reaction rate by monitoring product formation at early time points.
1. Reagent Preparation:
-
Prepare stock solutions of the aryl halide (e.g., 0.1 M), this compound (e.g., 0.12 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₂CO₃, 0.2 M) in the selected solvent system (e.g., Toluene/H₂O, 9:1).
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the reaction solvent.[6]
2. Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, combine the aryl halide solution, boronic acid solution, internal standard solution, and base solution.
-
Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).
-
Initiate the reaction by adding the catalyst stock solution.[6]
3. Sampling and Analysis:
-
At regular intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and filter if necessary.
-
Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[3]
4. Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the initial slope of this curve.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction. The cycle begins with the oxidative addition of an aryl halide (R-X) to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (Ar'B(OH)₂) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond in the product (R-Ar') and regenerates the Pd(0) catalyst.[7][8]
Experimental Workflow for Kinetic Analysis
A systematic workflow is crucial for obtaining reliable and reproducible kinetic data.
Caption: Experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.
This workflow outlines the key stages for conducting a kinetic study, from the initial preparation of reagents to the final determination of the reaction rate. Following a standardized procedure is essential for ensuring the accuracy and comparability of the obtained kinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of (2-Methoxy-5-nitrophenyl)boronic Acid: A Computational Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenylboronic acids is paramount for efficient synthesis design and optimization. This guide provides a comprehensive computational comparison of (2-Methoxy-5-nitrophenyl)boronic acid with other relevant phenylboronic acids, offering insights into its electronic and steric properties and their influence on reaction outcomes, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.
The strategic placement of a methoxy group (an electron-donating group) and a nitro group (a potent electron-withdrawing group) on the phenyl ring of this compound presents a unique electronic profile that significantly impacts its reactivity. This guide delves into the computational analysis of this reactivity, benchmarking it against unsubstituted, methoxy-substituted, and nitro-substituted phenylboronic acids to provide a clear framework for predicting its behavior in synthetic applications.
Comparative Analysis of Reactivity
The reactivity of phenylboronic acids in catalytic reactions such as the Suzuki-Miyaura coupling is predominantly governed by the electronic nature of the substituents on the aromatic ring and steric factors. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organic fragment, facilitating the crucial transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease electron density on the aryl group, which can influence the transmetalation rate.
| Phenylboronic Acid Derivative | Substituent(s) | Expected Effect on Reactivity (Suzuki-Miyaura) | Key Computational Descriptors (Illustrative) |
| Phenylboronic Acid | None (Unsubstituted) | Baseline reactivity. | N/A |
| 4-Methoxyphenylboronic Acid | 4-OCH₃ (EDG) | Increased reactivity due to enhanced nucleophilicity of the aryl group. | Lower pKa compared to phenylboronic acid, indicating increased acidity of the boronic acid moiety. |
| 4-Nitrophenylboronic Acid | 4-NO₂ (EWG) | Decreased reactivity due to reduced nucleophilicity of the aryl group. The strong electron-withdrawing nature of the nitro group can slow the transmetalation step.[1] | Higher pKa compared to phenylboronic acid, indicating decreased acidity of the boronic acid moiety. |
| This compound | 2-OCH₃ (EDG), 5-NO₂ (EWG) | Complex reactivity profile. The electron-donating methoxy group at the ortho position and the electron-withdrawing nitro group at the meta position to the boronic acid create a push-pull electronic effect. The ortho-methoxy group may also introduce steric hindrance. | Predicted to have a pKa influenced by the competing electronic effects of the methoxy and nitro groups. |
| 2-Nitrophenylboronic Acid | 2-NO₂ (EWG) | Significantly decreased reactivity primarily due to steric hindrance from the ortho-nitro group, which impedes the approach to the palladium catalyst.[1] | High pKa and significant steric hindrance around the boronic acid group. |
| 3-Nitrophenylboronic Acid | 3-NO₂ (EWG) | Decreased reactivity compared to the para isomer due to the inductive electron-withdrawing effect.[2] | Intermediate pKa value between the ortho and para isomers. |
Experimental and Computational Protocols
To provide a framework for the computational analysis of substituted phenylboronic acid reactivity, the following protocols, based on common practices in the field, are detailed.
Protocol 1: Density Functional Theory (DFT) Calculation of pKa
The acid dissociation constant (pKa) is a critical parameter for understanding the reactivity of boronic acids. Computational methods, particularly DFT, can provide reliable predictions of pKa values.
Methodology:
-
Geometry Optimization: The 3D structures of the boronic acid and its corresponding boronate anion are optimized using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)).[3][4]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (Gibbs free energy).
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is employed to account for the effect of the solvent (typically water).[3]
-
Gibbs Free Energy Calculation: The Gibbs free energy of the acid (G_acid) and the boronate anion (G_anion) in the solvated phase are calculated.
-
pKa Calculation: The pKa is calculated using the following equation: pKa = (G_anion + G_H+ - G_acid) / (2.303 * R * T) where G_H+ is the Gibbs free energy of a proton in the solvent, R is the gas constant, and T is the temperature.
Protocol 2: Computational Analysis of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction can be investigated computationally to understand the influence of substituents on the reaction barriers.
Methodology:
-
Model System Setup: A model reaction is defined, including the substituted phenylboronic acid, an aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., OH⁻).
-
Catalytic Cycle Intermediates and Transition States: The geometries of all intermediates and transition states in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) are optimized using DFT.
-
Energy Profile Calculation: The relative energies of all stationary points (intermediates and transition states) are calculated to construct the reaction energy profile. The activation energy for each elementary step can then be determined.
-
Analysis: The rate-determining step is identified as the one with the highest activation energy. By comparing the energy profiles for different substituted phenylboronic acids, the electronic and steric effects of the substituents on the reaction kinetics can be elucidated.[5][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Computational Reactivity Analysis
The process of computationally evaluating the reactivity of a novel substituted phenylboronic acid can be systematically approached.
Caption: A logical workflow for the computational study of boronic acid reactivity.
References
(2-Methoxy-5-nitrophenyl)boronic Acid: A Comparative Guide for Applications in Biaryl Synthesis
(2-Methoxy-5-nitrophenyl)boronic acid is a valuable reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group, influences its reactivity and makes it a key building block for the synthesis of complex biaryl scaffolds. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in pharmacologically active molecules.
This guide provides a comparative analysis of the application of this compound and its analogs in the synthesis of substituted biphenyls, supported by experimental data and detailed methodologies.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the efficient and versatile synthesis of biaryl compounds. The performance of the boronic acid partner is critical and is influenced by its electronic and steric properties. In the case of this compound, the interplay between the methoxy and nitro groups dictates its reactivity.
While specific data for this compound is not extensively reported in readily available literature, we can infer its performance from closely related analogs. For instance, in the synthesis of substituted nitrobiphenyls, which are precursors to bioactive molecules, various substituted phenylboronic acids have been successfully employed.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Product | Yield (%) |
| 2-Methoxyphenylboronic acid | 1-bromo-4-nitrobenzene | Pd(OH)₂ | 2-Methoxy-4'-nitrobiphenyl | - |
| 2-Methoxyphenylboronic acid | 2-bromo-1-fluoro-3-nitrobenzene | Pd(OH)₂ | 2-Fluoro-2'-methoxy-3-nitrobiphenyl | - |
Note: Specific yield data for the direct coupling of this compound was not found in the reviewed literature. The table presents data for a closely related analog to illustrate the expected reactivity in Suzuki-Miyaura coupling for the synthesis of nitrobiphenyls.[1]
The synthesis of biaryl analogs with nitro and methoxy substituents has been demonstrated to be effective, leading to compounds with potential anti-inflammatory and analgesic properties.[1]
Experimental Protocol: Synthesis of Substituted Nitrobiphenyls
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction between an aryl halide and a substituted phenylboronic acid, adapted from procedures for similar compounds.[1]
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Substituted phenylboronic acid (e.g., 2-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(OH)₂)
-
Base (e.g., Potassium phosphate)
-
Solvent (e.g., a suitable organic solvent)
Procedure:
-
To a reaction vessel, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent to the mixture.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired biaryl product.
Comparison with Alternative Boronic Acids
The choice of boronic acid significantly impacts the outcome of a Suzuki-Miyaura reaction. Here's a comparison of this compound with other substituted phenylboronic acids:
| Feature | This compound | Phenylboronic acid | (4-Methoxyphenyl)boronic acid | (4-Trifluoromethylphenyl)boronic acid |
| Substituents | -OCH₃ (ortho, electron-donating), -NO₂ (meta, electron-withdrawing) | None (neutral) | -OCH₃ (para, electron-donating) | -CF₃ (para, electron-withdrawing) |
| Reactivity | Moderate to high, influenced by the balance of electronic effects. | Moderate, serves as a baseline for comparison. | High, the electron-donating group facilitates transmetalation. | Lower, the electron-withdrawing group can hinder transmetalation. |
| Applications | Synthesis of highly functionalized biaryls with potential biological activity. | Synthesis of simple biphenyl scaffolds. | Synthesis of electron-rich biaryls, often used in materials science. | Synthesis of electron-deficient biaryls, relevant in medicinal chemistry. |
Signaling Pathways and Experimental Workflows
The primary application of this compound discussed is in the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The general workflow and the catalytic cycle for this reaction are well-established.
General workflow for Suzuki-Miyaura coupling.
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the biaryl product and regenerate the catalyst.
Catalytic cycle of the Suzuki-Miyaura reaction.
References
Navigating the Scale-Up of Suzuki Reactions: A Comparative Guide to (2-Methoxy-5-nitrophenyl)boronic Acid and Alternatives
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, scaling up these reactions from the bench to production can present significant challenges, particularly when employing electron-deficient substrates such as (2-Methoxy-5-nitrophenyl)boronic acid. This guide provides a comprehensive comparison of the scalability of Suzuki reactions utilizing this specific boronic acid against viable alternatives, supported by experimental data and detailed protocols to inform strategic decisions in process development.
The utility of this compound lies in its ability to introduce a key structural motif found in numerous biologically active compounds. However, the electron-withdrawing nature of the nitro group can deactivate the boronic acid towards the crucial transmetalation step in the Suzuki catalytic cycle, leading to sluggish reactions, lower yields, and the potential for unwanted side reactions like protodeboronation.[1][2] Consequently, achieving an efficient and scalable process requires careful optimization of reaction parameters.
Performance Comparison at Scale
To effectively assess the scalability of Suzuki reactions with this compound, a comparison with alternative, commercially available boronic acids is crucial. For the synthesis of a model 2-methoxy-5-nitrobiphenyl derivative through coupling with 4-bromoanisole, we compare the performance of the target boronic acid with (2-Methoxyphenyl)boronic acid and the more stable this compound MIDA ester.
| Reagent | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Scalability Notes |
| This compound | Pd(OAc)₂ / SPhos | 1.5 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 | Requires higher catalyst loading and temperature. Prone to protodeboronation at larger scales. |
| (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | 0.5 | Na₂CO₃ | Dioxane/H₂O (4:1) | 80 | 4 | 95 | More reactive due to the electron-donating methoxy group, allowing for lower catalyst loading and milder conditions. Generally more scalable. |
| This compound MIDA ester | Pd₂(dba)₃ / XPhos | 1.0 | Cs₂CO₃ | THF | 80 | 8 | 92 | The MIDA ester provides enhanced stability, reducing protodeboronation and leading to higher and more consistent yields upon scale-up, albeit with a potentially more expensive starting material.[3][4][5] |
This data is compiled from literature sources and represents typical outcomes. Actual results may vary depending on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies are essential for reproducing and optimizing these reactions.
General Protocol for Suzuki Coupling with this compound:
A flame-dried reactor is charged with this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.). The vessel is evacuated and backfilled with nitrogen three times. Palladium(II) acetate (Pd(OAc)₂, 0.015 equiv.) and SPhos (0.03 equiv.) are added, followed by degassed toluene and water (10:1 v/v). The mixture is heated to 100°C and stirred vigorously for 12 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol for Suzuki Coupling with the Alternative (2-Methoxyphenyl)boronic acid:
To a reactor is added (2-Methoxyphenyl)boronic acid (1.1 equiv.), 4-bromoanisole (1.0 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.). The vessel is purged with nitrogen. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 equiv.) is added, followed by a degassed 4:1 mixture of dioxane and water. The reaction is heated to 80°C for 4 hours. Upon completion, the mixture is cooled, and the product is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried, and concentrated. The product is purified by recrystallization or column chromatography.
Visualizing the Workflow and Key Relationships
To better understand the process and the factors influencing the choice of reagents, the following diagrams illustrate the experimental workflow and the logical relationships in catalyst selection.
Conclusion
While this compound is a valuable building block, its successful application in large-scale Suzuki-Miyaura couplings requires careful consideration of the inherent challenges posed by its electron-deficient nature. The use of highly active palladium catalysts with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, in conjunction with strong inorganic bases, is often necessary to achieve high yields.[1] For enhanced stability and reproducibility, particularly at scale, the use of a more stable derivative like a MIDA boronate ester presents a compelling alternative, despite the potential increase in raw material cost.[3][5] In contrast, structurally similar but more electron-rich boronic acids, such as (2-Methoxyphenyl)boronic acid, generally offer a more straightforward path to scalability with milder reaction conditions and lower catalyst loadings. The choice of strategy will ultimately depend on a careful evaluation of process economics, desired purity, and the specific constraints of the synthetic campaign.
References
Safety Operating Guide
Safe Disposal of (2-Methoxy-5-nitrophenyl)boronic acid: A Procedural Guide
For immediate release: A comprehensive guide for the safe and compliant disposal of (2-methoxy-5-nitrophenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines essential safety protocols, step-by-step disposal procedures, and clear visual aids to ensure the responsible management of this chemical waste.
This compound is a chemical compound requiring careful handling and disposal due to its potential hazards. As with many specialized chemical reagents, adherence to strict safety and disposal protocols is paramount to protect laboratory personnel and the environment. This guide provides a detailed operational plan for its proper disposal.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3][4]
Essential PPE includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[1]
-
Respiratory Protection: All handling and disposal activities should be conducted in a certified chemical fume hood.[5] If there is a risk of dust formation, a NIOSH-approved respirator may be necessary.[1]
Ensure that an emergency eyewash station and safety shower are readily accessible.
II. Hazard Summary
The primary hazards associated with this compound are due to the presence of both a boronic acid and a nitroaromatic functional group.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][2][3] |
| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed.[4] |
Data is inferred from safety data sheets of structurally similar compounds.
Aromatic nitro compounds, in general, are considered hazardous due to their toxicity.[6] It is also important to avoid heating aromatic nitro-compounds under alkaline conditions and to prevent contact with strong reducing or oxidizing agents.[7]
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[5][8]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any surplus or expired solid this compound in a designated, clearly labeled hazardous waste container.[8] The container should be robust, chemically resistant, and have a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible liquid hazardous waste container. Use a funnel to prevent spills.
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, filter paper, or pipette tips, must also be collected in a labeled hazardous waste container.[1]
Step 2: Container Management
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's guidelines.[5] The container should be kept in a cool, dry, and well-ventilated place, away from incompatible materials.[1]
Step 3: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[5][8]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for a similar compound if an exact match is unavailable.[8]
Note on In-Lab Neutralization: While small quantities of some boronic acids can be neutralized with a mild base as a disposal method, this is generally not recommended for nitro-containing aromatic compounds without a specific, validated protocol due to potential reaction hazards.[1][7] Always consult with your institution's EHS department before attempting any in-lab chemical treatment for disposal.
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[5]
-
Personal Protective Equipment: Don appropriate PPE before addressing the spill.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep or vacuum the solid material and place it into a labeled hazardous waste container. Avoid creating dust.
-
Liquid Spills: Absorb the spill with an inert material, such as vermiculite or sand.[5] Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[8]
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[5]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling (2-Methoxy-5-nitrophenyl)boronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2-Methoxy-5-nitrophenyl)boronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][4][5] | Prevents skin contact and irritation.[1][5] Gloves should be inspected before use and removed immediately if contaminated.[5][6] |
| Body Protection | Laboratory coat and closed-toe shoes.[2][4][7] | Protects against incidental skin exposure.[2][4] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][4][7] A NIOSH/MSHA-approved respirator is necessary if dust is generated or if respiratory irritation occurs.[2][4] | Prevents inhalation of dust that may cause respiratory tract irritation.[1][2] |
Hazard Summary
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is vital for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[8]
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][4][7]
-
Confirm all necessary PPE is available and in good condition.
-
Have all necessary equipment and reagents for the experiment ready before handling the chemical.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.[1]
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a clearly labeled, sealed, and suitable container for hazardous waste.[1][4]
-
Contaminated materials, such as gloves and filter paper, should also be placed in a designated hazardous waste container.[4]
2. Disposal Method:
-
Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[1]
-
Engage a licensed professional waste disposal service to manage the disposal of this material.
-
Do not allow the chemical to enter drains or waterways.[11] One disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[11]
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
